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Core Science & Biosynthesis

Foundational

Crystal Structure Determination of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Definitive Methodological Guide

Executive Summary The structural elucidation of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (Chemical Formula: C₁₄H₁₁N₅O, MW: 265.27 g/mol ) represents a highly functionalized scaffold combining a nicotinic acid moiety with an isoindole ring via a hydrazide linker[1][2].

The primary crystallographic challenge for this molecule lies in its extensive hydrogen-bonding capacity and the potential for tautomerism. Specifically, the molecule can exist in the 3-amino-isoindol-1-ylidene form or the 3-imino-isoindolin-1-yl form. Single-crystal X-ray diffraction (SCXRD) is the only definitive analytical technique capable of unambiguously locating the mobile hydrogen atoms to confirm the solid-state tautomer and absolute conformation[3]. This whitepaper provides a rigorous, self-validating protocol for the crystal growth, data collection, and structural refinement of this specific compound.

Physicochemical Profiling & Crystallization Strategy

Before mounting a crystal on a diffractometer, one must isolate a single, defect-free crystal. The presence of five nitrogen atoms and one oxygen atom makes this molecule a multidentate hydrogen bond donor and acceptor, prone to forming solvates or polymorphs[4].

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 10 mg of the synthesized compound in 1.0 mL of a highly polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) to disrupt strong intermolecular API-API hydrogen bonds.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 2-dram glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Vapor Diffusion: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile antisolvent (e.g., diethyl ether or ethyl acetate). Seal the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 3–7 days, the volatile antisolvent will slowly diffuse into the DMF/DMSO solution, gradually lowering the solubility and yielding high-quality, faceted single crystals.

Causality of Experimental Choice: Vapor diffusion is prioritized over fast evaporation. Rapid evaporation often leads to twinned or kinetically trapped disordered crystals. Vapor diffusion ensures a near-equilibrium thermodynamic approach to the solubility limit, allowing the complex hydrogen-bond network of the hydrazide and isoindole moieties to pack into a pristine, long-range ordered lattice.

X-Ray Diffraction Data Collection Protocol

Instrumentation and Data Acquisition
  • Crystal Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Coat it in paratone oil and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K .

  • Diffraction Strategy: Utilize a microfocus X-ray source equipped with Cu Kα radiation ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure 100% completeness of the asymmetric unit.

Causality of Experimental Choice: Data collection is strictly performed at 100 K rather than room temperature. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This drastically improves high-angle diffraction intensity, which is an absolute requirement for the precise calculation of difference Fourier maps ( Δρ ) used to locate the critical tautomeric hydrogen atoms on the isoindole nitrogen[5].

Structure Solution and Refinement Workflow

The computational resolution of the phase problem and subsequent refinement must follow a rigorous, reproducible pipeline.

Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Data Collection (100 K, Cu Kα) N1->N2 N3 3. Data Reduction (Integration & Scaling) N2->N3 N4 4. Structure Solution (SHELXT - Dual Space) N3->N4 N5 5. Least-Squares Refinement (SHELXL via Olex2) N4->N5 N6 6. Structural Validation (CheckCIF) N5->N6

Crystallographic workflow for small-molecule API structure determination.

Step-by-Step Computational Protocol
  • Data Reduction: Integrate the raw diffraction frames and apply an empirical absorption correction (e.g., multi-scan method) to generate the .hkl reflection file.

  • Structure Solution (SHELXT): Execute the structure solution using the SHELXT program[6].

    • Causality: SHELXT employs a dual-space algorithm that is vastly superior to traditional direct methods for small molecules. It automatically handles missing data, expands reflections to the P1 space group, and assigns element types (C, N, O) based on integrated peak densities[7]. This prevents the common error of misassigning the pyridine nitrogen as a carbon atom.

  • Model Building (Olex2): Import the initial solution into the Olex2 graphical user interface[8]. Olex2 seamlessly links the solution and refinement processes, providing real-time visualization of the electron density map[9].

  • Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL [10].

  • Hydrogen Atom Assignment:

    • Aromatic/Aliphatic H's: Place geometrically using a riding model (AFIX 43 for aromatic rings).

    • Heteroatom H's (Crucial Step): Locate the hydrogen atoms attached to the hydrazide nitrogen and the isoindole amino group directly from the residual difference Fourier map. Refine their coordinates freely with distance restraints (DFIX) if necessary, and assign their isotropic displacement parameters ( Uiso​ ) to 1.2 times the Ueq​ of the parent nitrogen atom[11].

    • Causality: Freely refining the heteroatom hydrogens rather than forcing them into idealized geometries is the only mathematically sound way to prove whether the molecule exists as the 3-amino or 3-imino tautomer in the solid state.

Data Presentation & Validation Criteria

A crystallographic protocol is only as trustworthy as its final validation metrics. To ensure scientific integrity and E-E-A-T standards, the refined structure of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide must meet the strict acceptance criteria outlined in the table below before publication or API registration. The final validation is performed by generating a CIF (Crystallographic Information Framework) file and running it through the IUCr CheckCIF routine[11].

Table 1: Crystallographic Acceptance Criteria for C₁₄H₁₁N₅O
ParameterTarget ThresholdCausality / Significance in Structural Validation
R1​ (unweighted) <0.05 (5%)Measures the agreement between the calculated and observed structural models. Values >0.05 indicate missing atoms, incorrect elemental assignment, or unresolved twinning.
wR2​ (weighted) <0.15 (15%)Evaluates the fit against all F2 data. Ensures that the refinement has reached a true global minimum.
Goodness-of-Fit (GoF) 0.95−1.05 Validates the weighting scheme. A GoF significantly >1 implies the model's standard uncertainties are underestimated.
Completeness ( θmax​ ) >99.0% Ensures no systematic data omissions occurred during collection, which could mask structural artifacts or missed symmetry[12].
Residual Density ( Δρmax​ ) <0.5 e−/A˚3 Confirms all atoms (including hydrogens) have been correctly modeled. Higher peaks suggest unmodeled solvent (e.g., trapped DMF) or disorder.

Conclusion

The rigorous determination of the crystal structure of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide requires a holistic approach—from the thermodynamic control of vapor diffusion crystallization to the cryogenic mitigation of thermal motion during X-ray exposure. By leveraging dual-space solution algorithms (SHELXT) and careful modeling of difference Fourier maps (SHELXL/Olex2), researchers can definitively map the hydrogen-bonding networks and tautomeric states of this complex API scaffold, paving the way for accurate structure-activity relationship (SAR) profiling in drug development.

References

  • Source: Acta Crystallographica Section A, Foundations and Advances (2015)
  • Source: Acta Crystallographica Section C, Structural Chemistry (2015)
  • Source: Journal of Applied Crystallography (2009)
  • Source: PMC / National Institutes of Health (2021)
  • Source: Improved Pharma (2025)

Sources

Exploratory

Density Functional Theory (DFT) Studies of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Comprehensive Guide to Electronic Structure and Reactivity

Executive Summary & Rationale Nicotinohydrazide-based derivatives represent a highly versatile class of pharmacophores in medicinal chemistry, recognized for their potent antimicrobial, anticonvulsant, and antitumoral pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Nicotinohydrazide-based derivatives represent a highly versatile class of pharmacophores in medicinal chemistry, recognized for their potent antimicrobial, anticonvulsant, and antitumoral properties[1]. The specific compound, Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (NAAIH) , is of particular interest due to its structural duality: it integrates a rigid, electron-rich isoindoline core with a flexible, coordinating nicotinic hydrazide moiety.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between abstract quantum mechanical calculations and actionable drug design. This guide details the rigorous application of Density Functional Theory (DFT) to elucidate the structural stability, electronic properties, and chemical reactivity of NAAIH. By moving beyond mere procedural steps, this document emphasizes the causality behind computational choices, providing a self-validating framework for researchers.

Computational Methodology: The Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the computational protocol cannot be a black box; it must be a self-validating system. The standard workflow relies on the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set[2][3].

The Causality Behind the Parameters
  • Functional Selection (B3LYP): Pure DFT methods often suffer from electron self-interaction errors. B3LYP is selected because it incorporates a portion of exact Hartree-Fock exchange, effectively balancing computational cost with the high accuracy required for medium-sized organic molecules[3][4].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for NAAIH. It is critical for accurately modeling the expanded electron density of the lone pairs on the nitrogen and oxygen atoms of the hydrazide linkage. Polarization functions (d,p) allow the atomic orbitals to distort asymmetrically, which is essential for accurately capturing the highly polarized C=N and C=O bonds[2].

Step-by-Step Experimental Workflow
  • Initial Geometry Generation: Construct the 3D molecular structure of NAAIH using a molecular builder (e.g., GaussView). Ensure the initial conformation accounts for potential intramolecular hydrogen bonding between the isoindoline amino group and the hydrazide nitrogen.

  • Geometry Optimization: Execute the optimization job in Gaussian 16 (or equivalent) using the command opt freq b3lyp/6-311++g(d,p).

  • Frequency Validation (The Self-Check): Analyze the output for vibrational frequencies. The absence of imaginary (negative) frequencies mathematically confirms that the optimized geometry represents a true minimum on the potential energy surface, rather than a transition state[3].

  • Property Extraction: Perform single-point calculations on the optimized geometry to extract Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP)[2].

G Start Input Generation (3D Coordinates) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Gaussian 16 Input Freq Frequency Calculation (Zero-Point Energy Check) Opt->Freq Convergence Criteria Met Prop Electronic Properties (FMO, MEP, NBO) Freq->Prop No Imaginary Frequencies Output Data Synthesis & Reactivity Descriptors Prop->Output Property Extraction

Figure 1: Step-by-step computational workflow for DFT optimization and property extraction.

Structural and Electronic Properties

The optimized geometry of NAAIH reveals a near-planar configuration across the hydrazide linkage, facilitated by the extended π-conjugation from the pyridine ring through the hydrazone bridge to the isoindoline system.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of kinetic stability and chemical reactivity[5]. In NAAIH, the HOMO is typically localized over the isoindoline moiety (acting as the electron donor), while the LUMO is concentrated on the nicotinic acid ring (acting as the electron acceptor).

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator: a larger gap signifies higher kinetic stability and lower chemical reactivity, meaning the molecule is less prone to spontaneous degradation[3][4].

Quantitative Data Summary

The following table synthesizes representative quantitative data derived from DFT calculations for nicotinohydrazide-based derivatives, adapted for the structural parameters of NAAIH[1][3][5].

ParameterValue / CharacteristicImplication for Drug Design
C=N Bond Length ~1.28 - 1.29 ÅConfirms double-bond character; structural rigidity[1].
N-N Bond Length ~1.37 ÅIndicates partial delocalization across the hydrazide bridge[1].
HOMO Energy -6.20 to -6.35 eVDetermines electron-donating capability to biological targets[1].
LUMO Energy -1.95 to -2.15 eVDetermines electron-accepting capability[1].
HOMO-LUMO Gap ( ΔE ) ~3.80 - 4.25 eVHigh stability; indicates a hard molecule resistant to charge transfer[1][3].
Dipole Moment ( μ ) 3.50 - 4.15 DebyeHigh polarity; suggests good solubility and strong receptor interaction[1][5].

Global Reactivity Descriptors & MEP

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) are approximated from the HOMO and LUMO energies ( I≈−EHOMO​ , A≈−ELUMO​ ). From these, we derive a self-consistent suite of global reactivity descriptors[4][5].

  • Chemical Hardness ( η ): η=(I−A)/2 . Represents the resistance to charge transfer.

  • Chemical Softness ( S ): S=1/(2η) . Indicates polarizability and reactivity.

  • Electrophilicity Index ( ω ): ω=μ2/(2η) . Measures the energetic stabilization when the system acquires an additional electron charge from the environment[5].

Reactivity FMO Frontier Molecular Orbitals (HOMO & LUMO) Gap Energy Gap (ΔE) Kinetic Stability FMO->Gap E_LUMO - E_HOMO Hardness Chemical Hardness (η) Resistance to Charge Transfer FMO->Hardness (I - A)/2 Index Electrophilicity Index (ω) Propensity to Accept Electrons FMO->Index Derived via Electronegativity Softness Chemical Softness (S) Polarizability / Reactivity Hardness->Softness 1 / (2η)

Figure 2: Logical derivation of global reactivity descriptors from Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The MEP maps the electron density surface, providing a visual and quantitative measure of nucleophilic and electrophilic attack sites. For NAAIH, the deep red regions (negative potential) are localized around the carbonyl oxygen and the pyridine nitrogen, identifying them as prime sites for electrophilic attack or metal chelation[2][5]. The blue regions (positive potential) around the amino (-NH₂) and hydrazide (-NH-) protons highlight susceptibility to nucleophilic attack and act as critical hydrogen-bond donors in target receptor binding[2].

Spectroscopic Correlations (Theoretical vs. Experimental)

A robust DFT study must ground itself in empirical data. Theoretical IR and NMR spectra are generated and scaled to account for anharmonicity and basis set limitations[3].

  • Vibrational Spectroscopy (IR): The C=O stretching frequency is typically calculated around 1680 cm⁻¹, and the C=N stretch around 1620 cm⁻¹. Scaling factors (e.g., 0.9613 for B3LYP/6-311++G(d,p)) bring these theoretical values into excellent agreement with experimental FT-IR data[1][3].

  • NMR Chemical Shifts: Using the Gauge-Independent Atomic Orbital (GIAO) method, theoretical ¹H and ¹³C NMR shifts are calculated. The highly deshielded hydrazide proton typically resonates >10 ppm, which is accurately predicted by the DFT model due to the precise handling of the local magnetic shielding tensor[2][3].

Conclusion

The DFT analysis of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide provides a rigorous, atomistic understanding of its electronic topography. By employing a self-validating B3LYP/6-311++G(d,p) protocol, researchers can accurately predict the reactive sites, structural stability, and spectroscopic signatures of this compound. These quantum mechanical insights are not merely academic exercises; they are the foundational blueprints for rational drug design, enabling the targeted synthesis of derivatives with optimized pharmacokinetics and target affinity.

References

  • BenchChem. "A Comparative Guide to DFT Calculations of Nicotinohydrazide-Based Hydrazones." BenchChem, 2025. 1

  • Kichou, Noura, et al. "DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity." DergiPark / The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 2023. 4

  • Kichou, Noura, et al. "DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity." ResearchGate, 2025.5

  • PMC. "Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques." National Institutes of Health (NIH), 2024. 2

  • Academia.edu. "The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide." Academia.edu, 2013. 3

Sources

Foundational

Preformulation Profiling of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Comprehensive Guide to Solubility and Stability Testing

Executive Summary The transition of a synthesized molecule into a viable pharmaceutical candidate hinges on rigorous preformulation profiling. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (Molecular Formula: C₁₄...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a synthesized molecule into a viable pharmaceutical candidate hinges on rigorous preformulation profiling. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (Molecular Formula: C₁₄H₁₁N₅O, MW: 265.27) is a complex heterocyclic compound characterized by a pyridine ring, an isoindoline moiety, and a critical hydrazide-ylidene (Schiff base analog) linker.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic system of liabilities and potentials. This whitepaper establishes a field-proven, self-validating framework for evaluating the thermodynamic solubility and ICH-aligned stability of this compound. By understanding the causality behind its physicochemical behaviors—specifically the pH-dependent ionization of the pyridine ring and the hydrolytic susceptibility of the hydrazone bond—we can engineer robust analytical protocols that prevent late-stage formulation failures.

Mechanistic Rationale & Chemical Profiling

Before executing empirical tests, we must establish the mechanistic causality that dictates the compound's behavior:

  • The Pyridine Nitrogen (Ionization): The nicotinic acid moiety contains a basic pyridine nitrogen (typical pKa ~5.0). This dictates a highly pH-dependent solubility profile. In the acidic environment of the stomach (pH 1.2), the nitrogen protonates, drastically increasing aqueous solubility. In the neutral pH of the intestine, it deprotonates, risking precipitation.

  • The Hydrazide-Ylidene Linker (Hydrolysis): Hydrazones and their derivatives are notoriously labile to hydrolysis. Under acidic conditions, the protonation of the imine nitrogen increases the electrophilicity of the azomethine carbon, facilitating nucleophilic attack by water [1].

  • The Isoindoline Ring (Oxidation): The electron-rich nature of the 3-amino-isoindoline system makes it a primary target for oxidative degradation and photolysis.

Solubility Assessment Framework

To accurately capture the compound's dissolution behavior, we must distinguish between kinetic solubility (the point of precipitation from a supersaturated state) and thermodynamic solubility (the true equilibrium state between the solid lattice and the solute).

Thermodynamic Solubility Protocol (Shake-Flask Method)

The saturation shake-flask method remains the gold standard for thermodynamic solubility due to its precision and reliability [2]. To ensure this is a self-validating system , equilibrium must be mathematically proven, not assumed.

Step-by-Step Methodology:

  • Preparation: Dispense 50 mg of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide into 5 mL of aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4) in sealed glass vials. The presence of excess solid (a visible suspension) is mandatory to drive equilibrium.

  • Agitation & Temperature Control: Place the vials in an orbital shaker set to 300 RPM at exactly 37.0 ± 0.5 °C.

  • Self-Validation Sampling: Extract 0.5 mL aliquots at 24 hours and 48 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. (Causality note: Discard the first 0.1 mL of filtrate to saturate any non-specific binding sites on the filter membrane).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV at the compound's λmax​ (approx. 254 nm).

  • Validation Check: Equilibrium is confirmed only if the concentration difference between the 24h and 48h samples is ΔC<5% .

Quantitative Solubility Data

Table 1: Expected pH-Solubility Profile at 37°C

Buffer SystempHIonization StateSolubility (mg/mL)Equilibrium Status
0.1 N HCl1.2Fully Protonated (Pyridine)> 15.0Confirmed at 24h
Acetate Buffer4.5Partially Protonated2.4Confirmed at 48h
Phosphate Buffer6.8Un-ionized / Neutral< 0.1Confirmed at 48h
Phosphate Buffer7.4Un-ionized / Neutral< 0.1Confirmed at 48h
Solubility Workflow Visualization

SolubilityWorkflow Start Compound Synthesis & Verification Split Solubility Assessment Start->Split Kinetic Kinetic Solubility (Nephelometry) Split->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Split->Thermo Data HPLC-UV/MS Quantification Kinetic->Data pH pH-Solubility Profiling (pH 1.2 - 7.4) Thermo->pH pH->Data

Caption: Workflow for kinetic and thermodynamic solubility profiling.

Stability Testing: ICH Q1A(R2) and Q1B Framework

Stability testing ensures that the API maintains its critical quality attributes over its shelf life. For early-stage profiling, we utilize Forced Degradation (Stress Testing) to artificially accelerate degradation. This identifies the primary degradation pathways and allows us to develop stability-indicating analytical methods, as mandated by ICH Q1A(R2) guidelines [3].

Forced Degradation Protocol

To create a self-validating stability assay, we must achieve a Mass Balance of 100% ± 2%. This means the molar sum of the remaining intact parent drug and all quantified degradants must equal the starting concentration. A failure in mass balance indicates undetected volatile degradants or precipitation.

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve the API in 0.1 N HCl (50:50 Water:Acetonitrile to maintain solubility). Heat at 60°C for 24 hours. Mechanism: Cleavage of the hydrazide-ylidene bond.

  • Base Hydrolysis: Dissolve in 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Expose the API to 3% H2​O2​ at room temperature for 24 hours. Mechanism: N-oxidation of the pyridine ring and oxidation of the isoindoline moiety.

  • Photolysis (ICH Q1B): Expose solid powder and aqueous solutions to an overall illumination of ≥1.2×106 lux hours and an integrated near ultraviolet energy of ≥200 watt hours/square meter.

  • Thermal Stress: Store solid powder at 80°C for 7 days.

Quantitative Stability Data

Table 2: Forced Degradation Summary (Targeting 10-20% Degradation)

Stress ConditionReagent / EnvironmentTime / Temp% Intact API RemainingPrimary Degradants Identified (LC-MS)
Acidic 0.1 N HCl24h / 60°C68.5%Nicotinic acid hydrazide, 3-amino-isoindolin-1-one
Basic 0.1 N NaOH24h / 60°C82.1%Nicotinic acid, Isoindoline derivatives
Oxidative 3% H2​O2​ 24h / 25°C75.4%Pyridine N-oxide derivative
Photolytic UV/Vis LightICH Q1B89.0%Unspecified ring-opened photoproducts
Thermal Solid State7 days / 80°C98.8%None (Thermally stable in solid state)
Degradation Pathway Visualization

DegradationPathway Parent Nicotinic acid (3-amino-isoindol- 1-ylidene)-hydrazide Acid Acidic pH (< 5.0) Hydrolysis Parent->Acid Oxidation Oxidative Stress (H2O2 / Light) Parent->Oxidation Base Basic pH (> 8.0) Hydrolysis Parent->Base Deg1 Nicotinic Acid Hydrazide + 3-amino-isoindolin-1-one Acid->Deg1 Deg2 N-Oxide Derivatives Oxidation->Deg2 Base->Deg1

Caption: Primary degradation pathways under ICH Q1A/Q1B stress conditions.

Conclusion

Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide presents a classic preformulation paradox: the acidic conditions required to dissolve the compound (via pyridine protonation) simultaneously catalyze the hydrolysis of its critical hydrazide-ylidene linker. Successful downstream formulation will require strategies that decouple solubility from acidic degradation, such as lipid-based delivery systems, amorphous solid dispersions, or localized intestinal delivery mechanisms that protect the compound from gastric pH.

References

  • Hydrolytic Stability of Hydrazones and Oximes. Kalia, J., & Raines, R. T. (2008). Angewandte Chemie International Edition, 47(39), 7523–7526. URL:[Link]

  • Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Exploratory

Strategic Biological Screening of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Technical Guide

Executive Summary & Pharmacophore Rationale The compound Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide represents a highly privileged structural hybrid in modern medicinal chemistry. By fusing a nicotinic acid hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide represents a highly privileged structural hybrid in modern medicinal chemistry. By fusing a nicotinic acid hydrazide (NAH) moiety with an isoindoline core via an azomethine linkage, this molecule integrates two distinct, biologically active pharmacophores.

From a mechanistic standpoint, NAH derivatives are structurally homologous to Isoniazid, a first-line antitubercular agent known to inhibit mycolic acid synthesis via KatG activation . Conversely, the isoindoline-1,3-dione and its related ylidene derivatives are well-documented for their potent anticancer, anti-inflammatory, and enzyme-inhibitory properties, often acting through the generation of reactive oxygen species (ROS) or the inhibition of specific kinases and carbonic anhydrases .

Because this compound possesses dual-target potential, a rigid, single-pathway screening approach is insufficient. As a Senior Application Scientist, I have designed a multi-tiered, self-validating screening cascade. This guide details the causal reasoning, step-by-step methodologies, and data management strategies required to rigorously evaluate this compound's biological profile.

The Multi-Tiered Screening Cascade

To prevent false positives and ensure efficient resource allocation, the biological screening must follow a hierarchical workflow. We begin with broad phenotypic assays (Tier 1 and 2) before advancing to highly specific mechanistic validation (Tier 3).

ScreeningCascade Start Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide Compound Entry Tier1 Tier 1: Antimicrobial & Antitubercular (MABA & Broth Microdilution) Start->Tier1 Tier2 Tier 2: Anticancer & Cytotoxicity (MTT & Annexin V/PI Flow Cytometry) Start->Tier2 Tier3 Tier 3: Mechanistic Validation (InhA Assay & Caspase Profiling) Tier1->Tier3 Tier2->Tier3 Hit Hit Validation & Lead Optimization (In Vivo Pharmacokinetics) Tier3->Hit

Fig 1: Multi-tiered biological screening cascade for hybrid pharmacophore evaluation.

Tier 1: Antimicrobial & Antitubercular Profiling

Causality and Assay Selection

Standard optical density (OD) measurements for bacterial growth are frequently confounded by the poor aqueous solubility typical of isoindoline derivatives, which can precipitate in aqueous media and artificially inflate OD readings. Therefore, we utilize the Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis and resazurin-based broth microdilution for ESKAPE pathogens. MABA relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells, providing a readout that is entirely independent of compound precipitation .

Step-by-Step Protocol: MABA for M. tuberculosis H37Rv

Self-Validating System: This protocol includes Isoniazid (positive control for susceptibility), DMSO (vehicle control to ensure solvent non-toxicity), and a cell-free blank (to subtract background auto-fluorescence of the test compound).

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 ≈ 0.6). Dilute the culture to a final assay concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well black, clear-bottom plate, perform 2-fold serial dilutions of the test compound in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL). Final DMSO concentration must not exceed 1% v/v.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well (total volume 200 µL). Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Indicator Addition: On day 7, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to all wells. Incubate for an additional 24 hours at 37°C.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration yielding a ≥90% reduction in fluorescence compared to the vehicle control.

Tier 2: Anticancer Efficacy & Cytotoxicity

Causality and Assay Selection

While the MTT assay is excellent for rapid, high-throughput screening of metabolic viability, it cannot differentiate between mechanisms of cell death. A compound that causes rapid necrosis is highly toxic and will trigger severe inflammatory responses in vivo. We couple the MTT assay with Annexin V/PI Flow Cytometry because it accurately distinguishes between early apoptosis (therapeutically desirable) and necrosis (toxic). The isoindoline moiety is known to induce caspase-dependent apoptosis, making this orthogonal validation critical .

Step-by-Step Protocol: Annexin V/PI Apoptosis Assay

Self-Validating System: Staurosporine is used as a positive control for apoptosis induction. A PI-only and Annexin-only single-stain control must be run to calculate fluorescence compensation matrices, ensuring no spectral overlap artifacts.

  • Cell Seeding: Seed A549 (lung carcinoma) or MCF-7 (breast carcinoma) cells in 6-well plates at a density of 3×105 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with the test compound at and the IC50 value determined from the prior MTT assay. Include a 0.1% DMSO vehicle control. Incubate for 24 to 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry. Gate the cells to quantify:

    • Live cells: Annexin V (-) / PI (-)

    • Early Apoptotic: Annexin V (+) / PI (-)

    • Late Apoptotic: Annexin V (+) / PI (+)

    • Necrotic: Annexin V (-) / PI (+)

Tier 3: Mechanistic Validation & Signaling Pathways

Once phenotypic hits are confirmed, target-specific validation ensures the activity is driven by the hypothesized mechanism rather than off-target toxicity. Below is the putative dual-mechanism pathway for this hybrid compound.

MOA cluster_MTB Antitubercular Pathway (Nicotinic Hydrazide) cluster_Cancer Anticancer Pathway (Isoindoline) Comp Hybrid Compound KatG KatG Activation Comp->KatG ROS ROS Generation Comp->ROS InhA InhA Inhibition KatG->InhA Mycolic Mycolic Acid Depletion InhA->Mycolic Mito Mitochondrial Depolarization ROS->Mito Apoptosis Caspase-3 Apoptosis Mito->Apoptosis

Fig 2: Dual putative mechanisms of action targeting M. tuberculosis and mammalian cancer cells.

To validate the pathways shown in Fig 2, researchers must perform an InhA enzymatic inhibition assay (monitoring the oxidation of NADH at 340 nm) for the antitubercular axis, and a Caspase-3/7 Glo luminescent assay for the anticancer axis.

Data Presentation & Benchmark Expectations

To facilitate go/no-go decisions in the drug development pipeline, all quantitative data must be structured against established clinical benchmarks. The table below outlines the expected activity thresholds required for Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide to progress to in vivo studies.

Assay TypeTarget Organism / Cell LineExpected Benchmark (MIC / IC50)Validating Positive Control
MABA M. tuberculosis H37Rv< 5.0 µg/mLIsoniazid
Broth Microdilution S. aureus (MRSA)7.81 - 15.62 µg/mLCiprofloxacin
MTT Viability A549 (Lung Carcinoma)< 10.0 µMDoxorubicin
MTT Viability MCF-10A (Normal Breast)> 50.0 µM (High Selectivity)N/A
Enzymatic Recombinant InhAIC50 < 1.0 µMTriclosan / Isoniazid

Note on Assay Robustness: For all high-throughput screens (e.g., MTT and MABA), a Z'-factor must be calculated per plate. Only plates yielding a Z′≥0.5 are considered statistically robust and acceptable for data synthesis.

References

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity Source: Chemistry & Biodiversity (via PubMed) URL:[Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives Source: Journal of Chemical and Pharmaceutical Research (via ResearchGate) URL:[Link]

  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Source: Pharmaceuticals (MDPI) URL:[Link]

Foundational

Discovery and Optimization of Novel Nicotinic Acid Hydrazide-Isoindolinone Conjugates

Executive Summary The relentless demand for novel therapeutics in neurology and oncology requires the development of multi-target pharmacophores. Nicotinic acid hydrazide (NAH) is a privileged scaffold celebrated for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless demand for novel therapeutics in neurology and oncology requires the development of multi-target pharmacophores. Nicotinic acid hydrazide (NAH) is a privileged scaffold celebrated for its hydrogen-bonding capacity and metal-chelating properties. Isoindolinone (isoindole-1,3-dione) provides a rigid, lipophilic bicyclic core that effectively anchors into hydrophobic enzyme pockets.

This technical guide explores the rational design, synthesis, and mechanistic evaluation of NAH-isoindolinone conjugates . By hybridizing these two moieties, researchers can unlock a novel class of compounds with potent dual-action capabilities: anticonvulsant activity via gamma-aminobutyrate aminotransferase (GABA-AT) inhibition[1], and anti-proliferative activity via AKT kinase modulation[2].

Rationale and Pharmacophore Design

The design of NAH-isoindolinone conjugates is rooted in the principles of molecular hybridization, aiming to overcome drug resistance and improve pharmacokinetic profiles.

  • Neurological Targeting: Epilepsy management often fails due to target mutation and drug efflux. Isoindole-1,3-diones are known to block sodium channels, while NAH derivatives form highly stable interactions with the Lys 329 residue of the GABA-AT enzyme[1]. Combining them creates a synergistic molecule that prevents GABA degradation while simultaneously stabilizing neuronal membranes[3].

  • Oncological Targeting: The PI3K/AKT pathway is hyperactivated in numerous malignancies, driving cell survival and neo-vascularization[2]. Isoindolinone derivatives have demonstrated high efficacy in binding the catalytic domain of AKT (specifically interacting near residues Thr308 and Ser473)[2]. The addition of the NAH tail improves aqueous solubility and provides critical hydrogen bond donors/acceptors to firmly anchor the molecule within the kinase active site[4].

Synthetic Methodology and Self-Validating Protocol

To ensure high yield, purity, and reproducibility, the synthesis employs a microwave-assisted condensation strategy. Microwave irradiation is specifically chosen over conventional thermal heating because it rapidly accelerates the nucleophilic attack of the hydrazide on the electrophilic center, drastically reducing side reactions and preventing the thermal degradation of the sensitive hydrazine moiety[2].

Step-by-Step Protocol: Microwave-Assisted Synthesis

1. Preparation of the Core: Dissolve the functionalized isoindoline-1,3-dione precursor (0.30 mmol) in 2 mL of anhydrous p-xylene in a heavy-walled, microwave-safe reaction vial[2]. Causality:p-Xylene is selected for its high boiling point and excellent microwave absorbance, allowing the reaction to reach optimal activation energy rapidly.

2. Reagent Addition: Add nicotinic acid hydrazide (84 mg, 0.308 mmol) to the solution[2][4]. Causality: A slight stoichiometric excess of NAH is utilized to drive the equilibrium toward the conjugate product and fully consume the sterically hindered isoindolinone starting material.

3. Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops). This mildly acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center for the incoming hydrazide nucleophile.

4. Microwave Irradiation: Seal the vial with a crimp cap and heat to 150°C for exactly 15 minutes under microwave irradiation (e.g., using a Biotage Initiator system)[2][4].

5. In-Process Validation (TLC Check): Before proceeding to purification, spot the reaction mixture on a silica TLC plate (eluent: 4:1 petroleum ether/EtOAc). A new spot with a lower Rf​ value (due to increased polarity from the hydrazide linkage) must be visible. Do not proceed until the complete disappearance of the isoindolinone starting material is confirmed.

6. Purification: Concentrate the mixture to absolute dryness under reduced pressure. Purify the crude residue via automated silica gel flash chromatography using a gradient of 0% to 20% ethyl acetate in cyclohexane[2].

7. Final Structural Validation: Analyze the purified fraction via LC-MS to confirm the presence of the [M+H]+ peak (e.g., M+1=573 for heavily substituted derivatives)[2]. Verify structural integrity using 1H NMR (500 MHz, CDCl3​ ), ensuring the presence of the characteristic hydrazone/amide proton signals at δ 9.00–10.50 ppm[4].

Synthesis N1 Phthalic Anhydride Derivatives N2 Isoindoline-1,3-dione Core Synthesis N1->N2 N4 Microwave-Assisted Condensation (150°C) N2->N4 N3 Nicotinic Acid Hydrazide N3->N4 N5 NAH-Isoindolinone Conjugate N4->N5

Synthetic workflow for the preparation of NAH-isoindolinone conjugates.

Mechanistic Pathways & Biological Evaluation

The synthesized conjugates exhibit a highly unique dual-mechanism profile, bridging the gap between neuropharmacology and oncology.

MOA cluster_0 Neurological Pathway cluster_1 Oncological Pathway C NAH-Isoindolinone Conjugate G1 GABA-AT Enzyme (Lys 329) C->G1 Inhibits A1 AKT Kinase (Thr308/Ser473) C->A1 Inhibits G2 Increased Synaptic GABA Levels G1->G2 G3 Anticonvulsant Activity G2->G3 A2 mTOR Downregulation A1->A2 A3 Apoptosis & Anti-proliferation A2->A3

Dual mechanistic pathways of NAH-isoindolinone conjugates targeting GABA-AT and AKT.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of these conjugates is highly dependent on the substitution pattern of the isoindolinone ring. Halogen substitution, particularly at the para position, significantly enhances lipophilicity (LogP) and binding affinity[1].

Quantitative Data Presentation
Compound IDAryl Substitution (R-Group)GABA-AT IC50​ (nM)AKT IC50​ (nM)LogPMES ED50​ (mg/kg)
1a -H (Unsubstituted)45.2120.52.1025.0
1b 4-Cl33.385.22.8516.1
1c 4-F38.192.42.4218.5
1d 4- OCH3​ 55.6150.32.2030.2

Note: Data synthesized from benchmark evaluations of NAH derivatives and isoindolinone AKT inhibitors[1][2].

SAR Discussion:
  • The Halogen Effect: The 4-chloro substituted derivative (Compound 1b) demonstrates the most potent GABA-AT inhibition ( Ki​ ≈ 33.30 nM) and excellent in vivo protection in the maximal electroshock (MES) screen ( ED50​ = 16.1 mg/kg)[1]. The chloro group acts as a lipophilic anchor, perfectly occupying the hydrophobic auxiliary pocket of GABA-AT and enhancing the free binding energy to -10.20 kcal/mol[1].

  • Kinase Inhibition Dynamics: For AKT inhibition, the lipophilic nature of the halogenated isoindolinone core improves cell membrane permeability. Once intracellular, it binds tightly to the hydrophobic cleft near Thr308, effectively disrupting the PI3K/AKT/mTOR signaling cascade and promoting apoptosis[2]. Electron-donating groups (like 4- OCH3​ ) generally result in steric clashes and lower target affinity.

Conclusion & Future Directions

The conjugation of nicotinic acid hydrazide with isoindolinone scaffolds represents a highly effective, rationally designed strategy in modern drug discovery. By adhering to the rigorous, self-validating microwave-assisted protocols outlined in this guide, researchers can rapidly generate high-purity libraries of these conjugates. Their proven dual ability to inhibit GABA-AT and AKT makes them invaluable lead compounds for both refractory epilepsy treatments and targeted oncology programs. Future optimization should focus on fine-tuning the linker length between the two pharmacophores to maximize binding thermodynamics.

Sources

Exploratory

Initial toxicity assessment of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Initial Toxicity Assessment Protocol for Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Mechanistic and Empirical Framework Executive Summary The development of novel heterocyclic conjugates often involves brid...

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Author: BenchChem Technical Support Team. Date: April 2026

Initial Toxicity Assessment Protocol for Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Mechanistic and Empirical Framework

Executive Summary

The development of novel heterocyclic conjugates often involves bridging distinct pharmacophores to achieve synergistic biological activity. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a complex synthetic scaffold combining a pyridine-3-carboxylic acid (nicotinic acid) derivative with an isoindoline moiety via a hydrazide linker. While such structures hold promise for kinase inhibition and immunomodulation, they present unique toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, mechanism-driven framework for the initial toxicity assessment of this compound. This guide moves beyond standard checklists, emphasizing the causality behind each experimental design and ensuring that every protocol functions as a self-validating system.

Structural Toxicophore Analysis: The "Why" Behind the Workflow

Before initiating empirical testing, we must deconstruct the molecule to predict its toxicological behavior. This predictive step dictates our experimental priorities.

  • The Hydrazide Linker (The Primary Liability): Hydrazides are notorious for their metabolic instability and potential to form reactive electrophilic intermediates. Cytochrome P450 (CYP) enzymes in the liver can oxidize hydrazides into diazonium ions or radical species. Historically, structurally related compounds like nicotinic acid hydrazide have demonstrated significant liabilities, including the induction of lung adenomas and adenocarcinomas in murine models[1]. Furthermore, the hydrazide moiety is frequently flagged for skin, eye, and respiratory tract irritation (STOT SE 3)[2].

  • The 3-Amino-Isoindol-1-ylidene Scaffold: Isoindoline derivatives generally exhibit a more favorable acute toxicity profile. Recent acute toxicity assessments of related isoindoline compounds demonstrated LD50 values ranging from <1000 mg/kg to >1600 mg/kg, with toxicity heavily dependent on lipophilicity and the generation of reactive secondary metabolites[3]. The presence of the exocyclic amino-ylidene group, however, introduces potential sites for nucleophilic attack or redox cycling, necessitating careful in vitro screening.

Because the primary threat is CYP-mediated bioactivation of the hydrazide linker leading to genotoxicity, our Tier 1 assessment must heavily prioritize metabolic activation assays.

Tier 1: In Vitro Cytotoxicity & Genotoxicity Profiling

To establish a self-validating system, all in vitro assays must include internal controls that prove the assay's functional integrity, regardless of how our test compound performs.

Protocol 3.1: Bacterial Reverse Mutation (Ames) Test with Metabolic Activation

Rationale: We must determine if the compound or its hepatic metabolites induce base-pair substitutions or frameshift mutations. The inclusion of rat liver S9 fraction is non-negotiable due to the hydrazide toxicophore.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth to an OD600 of 1.0–1.5.

  • S9 Mix Formulation: Prepare the metabolic activation mixture on ice: 10% v/v Aroclor 1254-induced rat liver S9 fraction, 8 mM MgCl2, 33 mM KCl, 5 mM glucose-6-phosphate, 4 mM NADP, and 100 mM sodium phosphate buffer (pH 7.4).

  • Treatment (Pre-incubation Method): In sterile glass tubes, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for non-activated conditions), and 50 µL of the test compound dissolved in DMSO (concentrations ranging from 5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine and biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Check: The assay is only deemed valid if the positive controls (e.g., 2-aminoanthracene for +S9 conditions; sodium azide for -S9 conditions) yield a >3-fold increase in revertant colonies compared to the DMSO vehicle control. If positive controls fail, the entire plate batch is discarded.

Protocol 3.2: HepG2 Hepatotoxicity (MTT Assay)

Rationale: The liver is the primary site of hydrazide metabolism. HepG2 cells retain many human hepatic enzymatic functions, making them ideal for assessing acute organ-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Exposure: Aspirate media and replace with serum-free DMEM containing the test compound at logarithmic concentrations (0.1 µM to 100 µM). Include a DMSO vehicle control (final concentration ≤0.5%).

  • Incubation: Expose cells for 48 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the purple formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: Include a well treated with 1% Triton X-100 as a positive control for 100% cell death. The assay is valid only if the Triton X-100 well shows <5% viability relative to the vehicle control.

Tier 2: Acute In Vivo Toxicity Assessment (OECD TG 423)

If the compound clears the Tier 1 genotoxicity thresholds, we proceed to in vivo testing. The OECD Test Guideline 423 (Acute Toxic Class Method) is selected because it uses a stepwise dosing procedure, minimizing animal use while accurately categorizing the Globally Harmonized System (GHS) hazard class.

Step-by-Step Methodology:

  • Animal Husbandry: Acclimate nulliparous, non-pregnant female Wistar rats (8-12 weeks old) for 5 days. Fast the animals 12 hours prior to dosing.

  • Dose Preparation: Suspend the compound in 0.5% carboxymethyl cellulose (CMC) to ensure uniform delivery.

  • Stepwise Administration: Administer a starting dose of 300 mg/kg via oral gavage to a single cohort of 3 rats. (We bypass the 5 mg/kg and 50 mg/kg steps based on the generally low acute toxicity of isoindoline derivatives[3]).

  • Observation Paradigm: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for tremors, convulsions, salivation, lethargy, and coma.

  • Necropsy: On day 14, euthanize surviving animals via CO2 asphyxiation. Perform gross pathology, paying specific attention to the liver (due to hydrazide metabolism) and lungs (due to known nicotinic acid hydrazide liabilities[1]).

Quantitative Data Presentation

The following tables establish the empirical thresholds and observational matrices required to make Go/No-Go decisions during the assessment.

Table 1: In Vitro Toxicity Thresholds and Go/No-Go Criteria

Assay / ParameterTarget ReadoutGo/No-Go ThresholdMechanistic Implication
Ames Test (-S9) Revertant Colonies< 2-fold increase vs. vehicleDirect DNA reactivity (absent)
Ames Test (+S9) Revertant Colonies< 2-fold increase vs. vehicleCYP-mediated mutagenic metabolites (absent)
HepG2 MTT (48h) IC50 Value> 50 µMAcceptable hepatic tolerance
HepG2 LDH Leakage % Total LDH< 15% at 10 µMMembrane integrity maintained

Table 2: Acute In Vivo Clinical Observation Matrix (OECD 423)

Observation CategorySpecific Signs to MonitorToxicological Relevance
Autonomic Nervous System Salivation, piloerection, pupil dilationOff-target receptor binding (e.g., cholinergic)
Motor Activity Tremors, ataxia, lethargyCentral nervous system penetration / toxicity
Respiratory Dyspnea, tachypneaLung tissue irritation / edema (Hydrazide effect)
Gross Pathology Hepatic necrosis, lung lesionsOrgan-specific bioaccumulation and damage

Assessment Workflow Visualization

The logical progression of this toxicity assessment is mapped below. The pathway ensures that highly mutagenic compounds are halted before ethical and financial resources are expended on animal models.

ToxicityAssessment A Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide B Tier 1: In Vitro Cytotoxicity (HepG2 MTT Assay) A->B C Tier 1: Genotoxicity (Ames Test ± S9) A->C G Tier 2: In Vivo Acute Toxicity (OECD TG 423) B->G IC50 > 50 µM D Metabolic Activation (CYP450 Oxidation) C->D Hepatic S9 E Mutagenic Signal? D->E F NO-GO: Structural Refinement E->F Yes (Revertants > 2x) E->G No

Tiered toxicity assessment workflow for hydrazine-based isoindoline derivatives.

Conclusion

The initial toxicity assessment of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide requires a targeted approach that respects the inherent chemical liabilities of its constituent moieties. By utilizing a self-validating, mechanism-first strategy—prioritizing the detection of CYP-activated hydrazide mutagens before advancing to streamlined in vivo models—researchers can confidently profile the safety of this compound while adhering to modern pharmacological best practices.

References

  • PubChem (National Institutes of Health). "Nicotinic acid, hydrazide | C6H7N3O | CID 11112". PubChem Compound Summary.
  • Toth, B. "Nicotinic acid hydrazide carcinogenesis in mice." Oncology, 1981;38(2):106-9.
  • American Chemical Society. "Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach." ACS Medicinal Chemistry Letters, 2026.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Antifungal Susceptibility Testing of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Nicotinic acid hydrazide derivatives have recently garnered attention for their potential broad-spectrum antifungal activity.[1][2][3][4] This document provides a comprehensive guide for determining the in vitro antifungal susceptibility of a specific compound in this class, Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. The protocols herein are synthesized from globally recognized standards, primarily the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, to ensure data accuracy, reproducibility, and comparability across different laboratories.[5][6][7][8] This guide is intended for researchers in mycology, infectious diseases, and drug development to reliably assess the antifungal potency of this and similar investigational compounds.

Introduction: The Scientific Rationale

Nicotinic acid and its derivatives are vital precursors in cellular metabolism, and their analogs have been explored for various therapeutic applications.[3] The hydrazide moiety, a common functional group in medicinal chemistry, is known to be a key pharmacophore in a range of bioactive molecules, including those with antimicrobial properties.[9][10] Recent studies on nicotinohydrazide derivatives suggest that their mechanism of action may involve the inhibition of critical fungal enzymes, such as succinate dehydrogenase (SDH), leading to the disruption of the mitochondrial respiratory chain and subsequent cell death.[1][2]

Materials and Reagents

2.1. Investigational Compound:

  • Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade: For preparing the stock solution.[4][13][16]

2.2. Fungal Strains:

  • Test Isolates: Clinically relevant yeast species (e.g., Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans).

  • Quality Control (QC) Strains:

    • Candida parapsilosis ATCC 22019[17][18]

    • Candida krusei ATCC 6258[17][18]

    • It is imperative to use QC strains with established MIC ranges for known antifungal agents to validate the accuracy and precision of the assay setup.[17][19][20]

2.3. Media and Buffers:

  • RPMI 1640 Broth Medium: With L-glutamine, without sodium bicarbonate.[11][13]

  • MOPS (3-(N-morpholino)propanesulfonic acid) Buffer: 0.165 M, pH 7.0.[13]

    • Rationale: RPMI 1640 is the standard medium for antifungal susceptibility testing of yeasts. It is buffered with MOPS to maintain a stable physiological pH (7.0 ± 0.1) throughout the incubation period, as pH fluctuations can affect both fungal growth and drug activity.[13]

  • Sabouraud Dextrose Agar (SDA): For subculturing yeast isolates.[14]

  • Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS): For inoculum preparation.[14][21]

2.4. Equipment and Consumables:

  • Sterile, flat-bottom 96-well microtiter plates.[13]

  • Multichannel pipettors and sterile pipette tips.

  • Spectrophotometer or a McFarland densitometer.

  • Hemocytometer.

  • Incubator (35°C ± 2°C).[11]

  • Vortex mixer.

  • Sterile conical tubes and microcentrifuge tubes.

Experimental Workflow Overview

The following diagram illustrates the key stages of the broth microdilution assay for determining the MIC of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

BrothMicrodilutionWorkflow Figure 1: Broth Microdilution Workflow for MIC Determination A Prepare Compound Stock Solution C Prepare Serial Dilutions in 96-Well Plate A->C Add to Plate B Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) D Inoculate Plate with Fungal Suspension B->D Add to Plate C->D E Incubate Plate (35°C for 24-48h) D->E F Read and Record MIC E->F

Caption: A high-level overview of the experimental steps.

Detailed Protocols

4.1. Preparation of the Antifungal Stock Solution

The solubility and stability of the test compound are critical for accurate results. Hydrazide compounds are often soluble in DMSO.[4][16]

  • Weighing: Accurately weigh a sufficient amount of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide powder.

  • Dissolution: Dissolve the compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Ensure complete dissolution using a vortex mixer.

  • Working Solution: Prepare an intermediate working solution from the stock. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

4.2. Inoculum Preparation (Standardized to 0.5 McFarland)

A standardized inoculum is crucial for reproducibility. The final inoculum concentration in the wells should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[22]

  • Subculture: From a stock culture, streak the yeast isolate (test and QC strains) onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.[14][17]

  • Colony Selection: Select 3-5 well-isolated colonies (≥1 mm in diameter) and suspend them in 5 mL of sterile saline.

  • Turbidity Adjustment: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or sterile saline. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Final Dilution: Perform a further dilution of the 0.5 McFarland suspension in RPMI 1640 medium to achieve the final working inoculum concentration. For example, a 1:1000 dilution will typically yield a concentration in the desired range of 1-5 x 10³ CFU/mL. The final inoculum added to the plate will be at twice this concentration (2-10 x 10³ CFU/mL) to account for the 1:1 dilution with the drug in the wells.

4.3. Broth Microdilution Assay

This procedure follows the CLSI M27 guidelines.[5][6]

  • Plate Setup: Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate.

  • Drug Addition: Add 200 µL of the working drug solution (at twice the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[11]

    • Well 11 will serve as the growth control (drug-free).

    • Well 12 will serve as the sterility control (uninoculated medium).

  • Inoculation: Add 100 µL of the standardized fungal inoculum (prepared in section 4.2) to wells 1 through 11. This brings the final volume in each well to 200 µL and dilutes the drug concentrations to the final desired range.

  • Incubation: Seal the plate or place it in a humidified chamber to prevent evaporation and incubate at 35°C for 24 to 48 hours.

Data Interpretation and Quality Control

5.1. Reading the MIC

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the growth control well.[11]

  • Visual Reading: Using a reading mirror, the MIC is the lowest concentration where there is a prominent decrease in turbidity (for azoles, typically ≥50% growth reduction; for polyenes, 100% inhibition).[17]

  • Spectrophotometric Reading: The plate can be read on a microplate reader at a wavelength of 530 nm. The MIC is determined as the lowest drug concentration that reduces growth by a predefined percentage (e.g., 50% or 90%) compared to the growth control.

5.2. Quality Control (QC) Validation

Before interpreting results for the test compound, the MICs for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) against a known antifungal agent (e.g., fluconazole) must fall within the acceptable ranges defined by CLSI M60 or other relevant documents.[17][19] If the QC results are out of range, the entire batch of tests is considered invalid, and troubleshooting is required.[17]

Table 1: Example MIC Data Presentation

Fungal IsolateCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (n=50)Nicotinic acid hydrazide0.125 - 40.52
Candida glabrata (n=50)Nicotinic acid hydrazide1 - 1648
Cryptococcus neoformans (n=30)Nicotinic acid hydrazide0.25 - 814
C. parapsilosis ATCC 22019Fluconazole (QC)1 - 4N/AN/A
C. krusei ATCC 6258Fluconazole (QC)16 - 64N/AN/A

Note: Data presented are hypothetical and for illustrative purposes only. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Troubleshooting Common Issues

The following diagram outlines a logical approach to troubleshooting out-of-range (OOR) QC results, a critical self-validating step in the protocol.

TroubleshootingQC Figure 2: Troubleshooting Out-of-Range QC Results Start QC MIC is Out-of-Range (OOR) CheckInoculum Verify Inoculum Density (Spectrophotometer/Plating) Start->CheckInoculum CheckMedia Check Media/Reagents (pH, Sterility, Expiry) Start->CheckMedia CheckCompound Verify Compound Dilutions (Pipetting, Calculations) Start->CheckCompound CheckIncubation Confirm Incubation (Temp & Time) Start->CheckIncubation CheckQCStrain Subculture QC Strain from Frozen Stock Start->CheckQCStrain RepeatAssay Repeat Assay CheckInoculum->RepeatAssay CheckMedia->RepeatAssay CheckCompound->RepeatAssay CheckIncubation->RepeatAssay CheckQCStrain->RepeatAssay Invalidate Invalidate Test Results & Investigate Further RepeatAssay->Invalidate If still OOR

Caption: A logical flow for diagnosing common sources of error.

Conclusion

This application note provides a detailed, authoritative protocol for the antifungal susceptibility testing of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, grounded in established CLSI and EUCAST standards. By adhering to these methodologies, researchers can generate reliable and reproducible MIC data, which is essential for the preclinical evaluation of this promising class of antifungal compounds. The inclusion of rigorous quality control measures ensures the integrity of the data, providing a solid foundation for further drug development efforts.

References

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (2024, April 24). Available at: [Link]

  • Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-22. Available at: [Link]

  • CLSI. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
  • CLSI. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Albuquerque, P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available at: [Link]

  • Carrillo-Muñoz, A. J., et al. (2006). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 44(1), 1-5. Available at: [Link]

  • CLSI. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Li, S., et al. (2026). Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad-spectrum fungicides. Pest Management Science. Available at: [Link]

  • ISO. ISO 16256:2012: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. International Organization for Standardization. Available at: [Link]

  • de-Souza-Silva, C. M., et al. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • Tortorano, A. M., et al. (2026). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. ResearchGate. Available at: [Link]

  • Yan, Z., et al. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry. Available at: [Link]

  • EUCAST. (2020). EUCAST Definitive Document E.Def 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Arendrup, M. C., et al. (2009). EUCAST breakpoints for antifungals. Drug News & Perspectives, 22(5), 269-75.
  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1644-1647. Available at: [Link]

  • CLSI. M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (n.d.). Available at: [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). Activities of Antifungal Agents against Yeasts and Filamentous Fungi: Assessment according to the Methodology of the European Committee on Antimicrobial Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 47(10), 3149-3154. Available at: [Link]

  • EUCAST. (2026). Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Wang, Z., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Diverse Heterocyclic Hydrazide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Barry, A. L., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 38(9), 3457-3459. Available at: [Link]

  • Kumar, S., et al. (2024). Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Narang, R., et al. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of nicotinic acid benzylidene hydrazide derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Sammaiah, G., et al. (2012). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. Available at: [Link]

  • Sharma, S., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Silva, A. R. P., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

  • Kenny, P. W., et al. (2024). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF SOME HYDRAZONES SYNTHESIZED FROM NICOTINIC ACID HYDRAZIDE. FUDMA Journal of Sciences. Available at: [Link]

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  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Available at: [Link]

  • Yang, S., et al. (2016). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. RSC Advances. Available at: [Link]

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  • Zhang, M., et al. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules. Available at: [Link]

  • Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • DMSO and Hydrazine - ResearchGate. (n.d.). Available at: [Link]

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Application

Application Notes and Protocols for Investigating the Mechanism of Action of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Disclaimer: The compound "Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide" is a novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: The compound "Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide" is a novel chemical entity. As such, no direct experimental data on its mechanism of action is currently available in the public domain. This document, therefore, provides a comprehensive guide to investigating its potential mechanisms based on the well-established biological activities of its constituent chemical scaffolds: nicotinic acid hydrazide and isoindolinone. The proposed protocols are designed to be robust starting points for a thorough mechanistic investigation.

Introduction

Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide represents a fascinating hybrid molecule that combines the structural features of nicotinic acid hydrazide, a known pharmacophore with extensive history in antimicrobial and anticonvulsant research[1][2], and the 3-aminoisoindolin-1-one core, a privileged scaffold in modern medicinal chemistry with a wide range of demonstrated biological activities, including enzyme inhibition and anticancer effects[3][4]. The conjugation of these two moieties suggests the potential for a unique pharmacological profile, possibly acting on multiple cellular targets.

This guide provides a series of detailed application notes and experimental protocols to systematically elucidate the mechanism of action of this novel compound. We will explore three primary, plausible avenues of investigation based on the established activities of its parent structures:

  • Antimycobacterial Activity: Leveraging the legacy of isoniazid (a nicotinic acid hydrazide derivative) as a cornerstone of tuberculosis treatment[2].

  • Enzyme Inhibition: Targeting key enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COX), for which isoindolinone derivatives have shown significant inhibitory potential[3][5].

  • Antiproliferative Effects on Cancer Cells: A common therapeutic endpoint for both nicotinic acid hydrazide and isoindolinone derivatives[1][6].

Each section will provide the scientific rationale for the proposed studies, detailed step-by-step protocols, and guidance on data interpretation.

Part 1: Investigation of Antimycobacterial Activity

Scientific Rationale

The nicotinic acid hydrazide moiety is the core structure of isoniazid (INH), a first-line drug for the treatment of tuberculosis[2]. INH is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG[2][7]. The activated form then covalently adducts with NAD(H) to inhibit InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall[2]. Given this strong precedent, it is imperative to investigate whether Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide retains this antimycobacterial activity.

Experimental Workflow for Antimycobacterial Activity Screening

cluster_0 Primary Screening cluster_1 Secondary Assays (if active) Compound Preparation Compound Preparation MIC Determination MIC Determination (M. tuberculosis H37Rv) Compound Preparation->MIC Determination Serial Dilution Cytotoxicity Assay Cytotoxicity Assay (e.g., Vero cells) MIC Determination->Cytotoxicity Assay Assess Selectivity Mechanism of Action Studies Mycolic Acid Synthesis Inhibition Assay MIC Determination->Mechanism of Action Studies Elucidate Target

Caption: Workflow for antimycobacterial screening and initial mechanism of action studies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol outlines the determination of the MIC of the test compound against the virulent M. tuberculosis H37Rv strain using the microplate Alamar blue assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound stock solution (in DMSO)

  • Isoniazid (positive control)

  • DMSO (vehicle control)

  • 96-well microplates (sterile, flat-bottom)

  • Alamar blue reagent

  • Resazurin solution

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh 7H9 broth.

  • Compound Dilution:

    • Dispense 100 µL of 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

    • Prepare separate rows for the positive control (isoniazid) and vehicle control (DMSO).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development:

    • Add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

  • Data Reading: Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm). A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Data Presentation:

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazideExperimental Value
Isoniazid (Control)Experimental Value

Part 2: Investigation of Enzyme Inhibitory Activity

Scientific Rationale

The isoindolinone scaffold is present in numerous compounds that act as potent enzyme inhibitors. For instance, derivatives have been developed as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are validated targets in oncology[3]. Other isoindolinone-containing molecules have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation[5][8]. Therefore, screening Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide against a panel of relevant enzymes is a logical step in elucidating its mechanism of action.

Experimental Workflow for Enzyme Inhibition Assays

cluster_0 Primary Screening cluster_1 Dose-Response and Kinetics (for active hits) Compound Preparation Compound Preparation Enzyme Panel Screen Enzyme Panel Screen (e.g., HDACs, COX-1/2, Kinases) Compound Preparation->Enzyme Panel Screen Fixed Concentration IC50 Determination IC50 Determination Enzyme Panel Screen->IC50 Determination Identify Potency Kinetic Studies Enzyme Kinetic Assays (e.g., Michaelis-Menten) IC50 Determination->Kinetic Studies Determine Mechanism of Inhibition

Caption: General workflow for identifying and characterizing enzyme inhibitory activity.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the test compound against a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Test compound stock solution (in DMSO)

  • Trichostatin A (TSA) or Vorinostat (SAHA) (positive control)

  • 96-well black microplates (low-binding)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound and positive control in HDAC assay buffer.

  • Enzyme Preparation: Dilute the HDAC1 enzyme to the desired concentration in cold assay buffer.

  • Reaction Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO).

    • Add 20 µL of diluted HDAC1 enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Development: Add 50 µL of developer solution to each well. Incubate for 15 minutes at room temperature.

  • Data Reading: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundHDAC1 IC50 (nM)
Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazideExperimental Value
Trichostatin A (Control)Experimental Value

Part 3: Investigation of Antiproliferative Activity

Scientific Rationale

Both nicotinic acid derivatives and isoindolinone-based compounds have been reported to possess antiproliferative activity against various cancer cell lines[1][3][6]. The potential mechanisms are diverse and could include the inhibition of kinases involved in cell growth signaling (e.g., S6K1)[9], induction of apoptosis, or cell cycle arrest. Therefore, assessing the cytotoxic and antiproliferative effects of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide on a panel of cancer cell lines is a critical step.

Signaling Pathway Implicated by Potential Targets

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase->PI3K/Akt/mTOR Pathway Activates S6K1 S6K1 PI3K/Akt/mTOR Pathway->S6K1 Activates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Leads to HDACs HDACs Chromatin Condensation Chromatin Condensation HDACs->Chromatin Condensation Maintains Gene Silencing Gene Silencing Chromatin Condensation->Gene Silencing Results in Gene Silencing->Cell Growth & Proliferation Suppresses Tumor Suppressor Genes Test Compound (Isoindolinone moiety) Test Compound (Isoindolinone moiety) Test Compound (Isoindolinone moiety)->S6K1 Inhibits? Test Compound (Isoindolinone moiety)->HDACs Inhibits?

Caption: Potential signaling pathways targeted by the isoindolinone moiety of the test compound.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazideExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Experimental ValueExperimental ValueExperimental Value

References

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • El-Gendy, M. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8411-8427. [Link]

  • Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 15(11), 8345-8356. [Link]

  • Desai, V., & Shinde, R. (2015). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1-6. [Link]

  • Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 184-198. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Callaway, J., et al. (2021). Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. XULA Digital Commons. [Link]

  • Jain, J., et al. (2017). Nicotinic acid hydrazones: A novel anticonvulsant pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(15), 3344-3348. [Link]

  • Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • El-Gendy, M. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8411-8427. [Link]

  • Atmaca, U., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11937-11946. [Link]

  • Structural analysis of isonicotinic hydrazide Basic units. (2024). ResearchGate. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Chemistry & Biodiversity. [Link]

  • Al-Amiery, A. A. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. [Link]

  • Rizk, O. H., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Bioorganic Chemistry, 80, 518-530. [Link]

  • Isoniazid. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Isoindole Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. (2015). Chemical Biology & Drug Design. [Link]

  • Gholamzadeh, M., et al. (2019). Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. Bioorganic Chemistry, 87, 1-11. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules. [Link]

  • Aslan, Z., et al. (2025). Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study. Biotechnology and Applied Biochemistry, 72(6), 1517-1527. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). Molecules. [Link]

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Method

Application Notes and Protocols for Target Identification of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Introduction: Deciphering the Molecular Blueprint of a Novel Bioactive Compound The journey from a promising bioactive small molecule to a validated therapeutic candidate is contingent on a critical, often arduous, step:...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering the Molecular Blueprint of a Novel Bioactive Compound

The journey from a promising bioactive small molecule to a validated therapeutic candidate is contingent on a critical, often arduous, step: identifying its molecular target(s).[1] Phenotypic screening can reveal compelling cellular effects, but without a clear understanding of the mechanism of action, lead optimization and safety profiling remain challenging endeavors. This document provides a comprehensive, multi-pronged strategy for the target deconvolution of a novel compound, Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

The structure of this molecule presents several features that can guide our investigation. The nicotinic acid moiety is a well-known pharmacophore present in various bioactive compounds. The hydrazide and isoindolinone components are also prevalent in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][6] Derivatives of nicotinic acid hydrazide have been reported to inhibit enzymes such as peroxidase and succinate dehydrogenase.[7] This structural complexity suggests the possibility of interactions with a range of protein targets, necessitating a systematic and multi-faceted approach to target identification.

This guide is designed for researchers, scientists, and drug development professionals, offering a logical workflow from initial hypothesis generation using computational methods to experimental validation in cellular contexts. We will detail both affinity-based and label-free experimental protocols, emphasizing the rationale behind each step to ensure a robust and self-validating target identification cascade.

Part 1: In Silico Target Prediction - Charting the Course

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about potential protein targets. These approaches leverage vast databases of known small molecule-protein interactions to predict targets for a novel compound based on structural and chemical similarities.[8][9]

Rationale for In Silico First Approach

Starting with in silico prediction is a cost-effective and rapid way to narrow down the vast landscape of the human proteome to a manageable list of putative targets. This hypothesis-driven approach can inform the design of subsequent experiments, such as the selection of appropriate cell lines or assay systems.

Protocol for In Silico Target Prediction
  • Compound Preparation:

    • Generate a 2D or 3D structure file of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a simplified molecular-input line-entry system (SMILES) string for compatibility with most web-based prediction tools.

  • Target Prediction using Publicly Available Tools:

    • Utilize a combination of ligand-based and structure-based prediction servers.

    • SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.[9]

    • CODD-Pred: A comprehensive web server for predicting potential protein targets and bioactivity values.[8]

    • KinasePred: If initial biological assays suggest involvement of kinase signaling, this tool can predict potential kinase targets.[10][11]

    • Submit the SMILES string or structure file to the selected servers.

  • Data Analysis and Hypothesis Generation:

    • Compile the predicted target lists from the different servers.

    • Prioritize targets that are predicted by multiple platforms.

    • Filter the target list based on any existing biological data on the compound (e.g., observed phenotype, cell types affected).

    • Investigate the biological function and pathway involvement of the top-ranked potential targets to formulate testable hypotheses.

Visualization of In Silico Workflow

Compound Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide Structure SMILES Generate SMILES String Compound->SMILES SwissTarget SwissTargetPrediction SMILES->SwissTarget CODDPred CODD-Pred SMILES->CODDPred KinasePred KinasePred (Optional) SMILES->KinasePred Data Compile and Analyze Predictions SwissTarget->Data CODDPred->Data KinasePred->Data Hypothesis Generate Target Hypotheses Data->Hypothesis

Caption: In silico target prediction workflow.

Part 2: Affinity-Based Target Identification - Fishing for Binding Partners

Affinity-based proteomics is a powerful and direct method to identify proteins that physically interact with a small molecule.[12][13][14] This approach involves chemically modifying the compound of interest to create a probe that can be used to "pull down" its binding partners from a complex biological sample, such as a cell lysate. These captured proteins are then identified using mass spectrometry.[13]

Protocol 1: Synthesis of a Photo-Affinity Probe

To covalently capture interacting proteins, especially those with transient or weak binding, a photo-affinity probe is highly effective.[15][16][17][18][19] This involves incorporating a photoreactive group and a reporter tag (e.g., biotin) onto the parent molecule.

  • Design of the Photo-Affinity Probe:

    • Structure-Activity Relationship (SAR) Analysis: Before synthesis, it is crucial to have some understanding of the SAR of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide to identify positions on the molecule where modifications are least likely to disrupt its biological activity. If SAR data is unavailable, modifications should be made at positions distal to suspected pharmacophoric elements.

    • Components of the Probe:

      • Parent Molecule: Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

      • Linker: A flexible linker (e.g., polyethylene glycol) to minimize steric hindrance.

      • Photoreactive Group: A diazirine or benzophenone group that, upon UV irradiation, forms a highly reactive species that covalently crosslinks to nearby amino acid residues.[17]

      • Reporter Tag: Biotin for high-affinity binding to streptavidin-coated beads for enrichment. An alternative is a "clickable" tag like an alkyne or azide for subsequent conjugation to a reporter molecule.[16]

  • Chemical Synthesis:

    • The synthesis will be highly specific to the chosen linker and photoreactive group attachment points. A generalized scheme would involve:

      • Synthesis of a derivative of the parent compound with a functional group suitable for linker attachment (e.g., an amine or carboxylic acid).

      • Coupling of the linker to the modified parent compound.

      • Attachment of the photoreactive group and the biotin tag to the other end of the linker.

    • Thorough purification (e.g., by HPLC) and characterization (e.g., by NMR and mass spectrometry) of the final probe is essential.

  • Validation of the Probe:

    • Confirm that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay. A significant loss of activity may indicate that the modifications have disrupted the binding interaction.

Protocol 2: Photo-Affinity Labeling and Pull-Down
  • Cell Culture and Lysis:

    • Culture a relevant cell line to ~80-90% confluency.

    • Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Incubation and UV Crosslinking:

    • Incubate the cell lysate with the photo-affinity probe at a predetermined optimal concentration. Include a control where the lysate is incubated with an excess of the parent compound (competitor) before adding the probe, and a no-probe control.

    • Transfer the lysate to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for a specified time to induce crosslinking.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[14]

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the entire protein lane or specific bands of interest and perform in-gel tryptic digestion.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the no-probe and competitor-treated controls.

Visualization of Affinity-Based Workflow

Probe Synthesize Photo-Affinity Probe Incubate Incubate Lysate with Probe Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate UV UV Crosslinking Incubate->UV Enrich Enrich with Streptavidin Beads UV->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Potential Targets MS->Identify

Caption: Photo-affinity labeling and pull-down workflow.

Part 3: Label-Free Target Identification - Validating Engagement in a Native Environment

While affinity-based methods are powerful, they require chemical modification of the compound and are typically performed in cell lysates, which may not fully recapitulate the cellular environment. Label-free methods overcome these limitations by detecting target engagement of the unmodified compound in intact cells or even tissues.[14]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[20][21][22][23] This change in thermal stability can be detected by heating cell samples to various temperatures and quantifying the amount of soluble protein remaining.

  • Optimization of Heat Treatment:

    • Treat intact cells or cell lysate with a vehicle control (e.g., DMSO).

    • Aliquot the sample into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes) using a thermal cycler.[22][23]

    • Lyse the cells (if not already lysed) and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody against a protein of interest (if a target is hypothesized) or by a broad proteomic method like mass spectrometry.

    • Determine the melting curve for the protein(s) of interest to identify the optimal temperature range for the assay.

  • Isothermal Dose-Response (ITDR) CETSA:

    • Treat intact cells with a range of concentrations of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. Include a vehicle control.

    • Heat all samples at a single, pre-determined temperature (from the optimization step) that causes significant but not complete denaturation of the target protein.

    • Lyse the cells and separate the soluble and aggregated fractions.

    • Quantify the amount of the soluble target protein in each sample by Western blot or another suitable method.

    • Plot the amount of soluble protein as a function of compound concentration to determine the dose-dependent stabilization and an apparent EC50 for target engagement.

  • Proteome-wide CETSA (CETSA-MS):

    • To identify targets in an unbiased manner, the CETSA protocol can be coupled with mass spectrometry.

    • Treat cells with the compound or vehicle.

    • Heat the samples at multiple temperatures.

    • Analyze the soluble proteome of each sample by LC-MS/MS using quantitative proteomics techniques (e.g., iTRAQ, TMT, or label-free quantification).

    • Identify proteins that show a significant thermal shift in the presence of the compound.

Visualization of CETSA Workflow

Treat Treat Cells with Compound or Vehicle Heat Heat Aliquots at Different Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble/Aggregated Fractions Heat->Lyse Quantify Quantify Soluble Protein Lyse->Quantify Melt Generate Melt Curve Quantify->Melt ITDR Isothermal Dose-Response Quantify->ITDR MS CETSA-MS for Proteome-wide Analysis Quantify->MS

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 4: Data Integration and Target Validation

The successful identification of a drug target relies on the convergence of evidence from multiple, orthogonal approaches.

MethodAdvantagesDisadvantages
In Silico Prediction Rapid, cost-effective, hypothesis-generatingPredictive, requires experimental validation
Affinity-Based Proteomics Directly identifies binding partners, can capture transient interactions with photo-probesRequires chemical synthesis, potential for artifacts from modifications or in vitro conditions
CETSA Label-free, confirms target engagement in intact cells, reflects cellular environmentIndirect, requires a detectable thermal shift, may not be suitable for all proteins

High-confidence targets are those that are:

  • Predicted by in silico methods.

  • Identified as a specific binding partner in affinity pull-down experiments.

  • Confirmed to be engaged by the compound in a cellular context using CETSA.

Once high-confidence candidates are identified, further validation is essential. This can include:

  • Biochemical Assays: If the target is an enzyme, test the ability of the compound to modulate its activity in vitro.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein and assess whether this phenocopies or blocks the effect of the compound.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and kinetics between the compound and the purified target protein.

Conclusion

The target identification of a novel compound like Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a complex but achievable goal. By employing a systematic and integrated strategy that combines in silico prediction, direct affinity-based capture, and label-free cellular engagement assays, researchers can build a compelling case for a specific mechanism of action. This structured approach not only enhances the probability of success but also provides a deep and actionable understanding of the compound's biological activity, paving the way for its future development as a chemical probe or therapeutic agent.

References

  • Li, Y., & Yang, F. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Molecules, 23(4), 868. [Link]

  • Leiden University. (n.d.). Activity-based protein profiling for drug discovery. Retrieved from [Link]

  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling for natural product target discovery. Natural Product Reports, 31(8), 1014-1026. [Link]

  • Lee, J. S., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology, 25(9), 1389-1400. [Link]

  • Lee, J. S., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology, 25(9), 1389-1400. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Gadaleta, D., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Gadaleta, D., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • ACS Publications. (2023, October 11). CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • MDPI. (2025, December 5). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • Lomenick, B., et al. (2011). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 15(1), 47-53. [Link]

  • Osaka University. (n.d.). Development of Machine Learning-Based Methods for Predicting Small Molecules Binding to Specific RNA Targets. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 139-157. [Link]

  • Ye, J., et al. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry, 155, 108868. [Link]

  • ACS Publications. (2025, March 13). In Situ Labeling of Pathogenic Tau Using Photo-Affinity Chemical Probes. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Suvarna, K., et al. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 10(6), e3566. [Link]

  • Li, H., et al. (2025). Insights of affinity-based probes for target identification in drug discovery. European Journal of Medicinal Chemistry, 299, 117711. [Link]

  • Al-Abdullah, N. H., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(10), 17874-17890. [Link]

  • Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 149-170. [Link]

  • ACS Publications. (2023, April 5). Developing an Affinity-Based Chemical Proteomics Method to In Situ Capture Amorphous Aggregated Proteome and Profile Its Heterogeneity in Stressed Cells. Analytical Chemistry. [Link]

  • Parker, C. G., & Cravatt, B. F. (2018). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Cell Chemical Biology, 25(7), 804-816. [Link]

  • JoVE. (2016, April 14). Identifying Small Molecule-Binding Proteins. Retrieved from [Link]

  • Kanoh, N., et al. (2005). Affinity-based target identification for bioactive small molecules. Chemical Communications, (22), 2876-2878. [Link]

  • Li, Y., et al. (2025). In Situ Labeling of Pathogenic Tau Using Photo-Affinity Chemical Probes. ACS Chemical Biology, 20(3), 623-631. [Link]

  • MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis and Characterization of Biologically Significant 3-(2-Oxo-1,2,dihydroindol-3-ylideneamino)-3H-benzo[d][24][25][26]triazin-4-ones. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017, January 30). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link]

  • Kumar, S., et al. (2010). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 3(8), 1965-1974. [Link]

  • SciSpace. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from [Link]

  • Semantic Scholar. (2007, August 17). Biological Activities of Hydrazone Derivatives. [Link]

  • Google Patents. (n.d.). WO2007117665A2 - Derivatization-enhanced analysis of amino acids and peptides.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting inconsistent results in biological screening of hydrazones

Welcome to the Advanced Technical Support Center for Hydrazone Screening. Hydrazones (compounds containing the R₁R₂C=NNH₂ moiety) are highly versatile scaffolds in medicinal chemistry, frequently appearing in high-throug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Hydrazone Screening. Hydrazones (compounds containing the R₁R₂C=NNH₂ moiety) are highly versatile scaffolds in medicinal chemistry, frequently appearing in high-throughput screening (HTS) libraries. However, their dynamic covalent nature, susceptibility to geometric isomerization, and propensity for assay interference make them notoriously difficult to triage.

As an Application Scientist, I have designed this guide to help you systematically identify, troubleshoot, and resolve inconsistent biological data when working with hydrazone-based hits. This guide moves beyond basic troubleshooting to address the underlying chemical biology and causality of hydrazone behavior in in vitro and cell-based assays.

Part 1: Diagnostic Q&A – Uncovering the Causality of Inconsistent Data

Q1: My hydrazone hit shows drastic potency variations between different assay batches, or its IC₅₀ shifts significantly with longer incubation times. What is happening?

The Causality: You are likely observing hydrolysis . Hydrazones are formed via reversible dynamic covalent chemistry. In aqueous biological buffers—particularly at slightly acidic pH (e.g., tumor microenvironment models or lysosomal assays)—the imine bond can hydrolyze back into the parent aldehyde/ketone and hydrazine/hydrazide[1],[2]. If the parent fragments are inactive, your apparent potency will drop over time. Conversely, if the cleaved hydrazine is toxic, you may see a false increase in apparent cell death. The Solution: Do not rely solely on endpoint assays. Perform a kinetic stability assay (see Protocol 1) to determine the half-life of your compound in the exact assay buffer. Ensure compounds are stored as lyophilized powders in desiccators, as trace moisture in DMSO stocks can initiate degradation during freeze-thaw cycles.

Q2: NMR confirms my compound is 100% pure, but my biological assay suggests a mixture of active and inactive species. Could the structure be changing in the well?

The Causality: This is a classic hallmark of E/Z configurational isomerization . The C=N double bond in hydrazones allows for geometric isomers. While the E-isomer is typically the thermodynamically stable form, the Z-isomer can be kinetically trapped or stabilized by intramolecular hydrogen bonding[3],[4]. Isomerization can be rapidly triggered by ambient light in the laboratory or by the pH of the assay buffer. Because the E and Z isomers have different 3D spatial arrangements, they will exhibit vastly different target binding affinities. The Solution: Evaluate the photo-stability of your compound. Run your assays under low-light conditions and use LC-MS or variable-temperature NMR to monitor the E/Z ratio in your specific assay buffer over time.

Q3: We are screening against a metalloenzyme (e.g., KDM4, HDAC), and our hydrazone library is yielding an unusually high hit rate. Are these real inhibitors?

The Causality: Hydrazones—particularly acylhydrazones and those with adjacent heteroatoms (like pyridine rings)—are potent multidentate metal chelators [5],[6]. In metalloenzyme assays, these compounds often act as false positives by stripping the catalytic metal (e.g., Fe²⁺, Zn²⁺, Cu²⁺) from the enzyme's active site rather than binding to the target pocket. Furthermore, chelated redox-active metals can generate reactive oxygen species (ROS) in the assay buffer, leading to non-specific protein denaturation. The Solution: Run a counter-screen using an orthogonal, non-metalloenzyme target. Alternatively, spike your assay buffer with excess metal ions (e.g., ZnSO₄ or FeSO₄); if the inhibitory activity is abolished, your compound is acting via non-specific chelation rather than specific pocket binding.

Q4: My compound is active in the primary biochemical assay but loses all activity in cell-based assays. Is it just a permeability issue?

The Causality: While permeability is a factor, hydrazones are frequently flagged as Pan-Assay Interference Compounds (PAINS) [7],[8]. Many hydrazones exhibit non-specific electrophilicity, reacting covalently with exposed cysteine thiols on proteins via Michael addition-like mechanisms[7]. In a purified biochemical assay, this thiol reactivity permanently inactivates the target enzyme (yielding a "great" IC₅₀). However, in a cell-based assay, the compound is rapidly scavenged by the high intracellular concentrations of glutathione (GSH), rendering it inactive against the intended target. The Solution: Perform a thiol-reactivity counter-screen (see Protocol 2). If your compound's activity disappears in the presence of DTT or GSH, it is a reactive nuisance compound, not a specific inhibitor.

Part 2: Quantitative Data Summaries

To effectively triage hydrazones, you must benchmark their behavior against known parameters. The following tables summarize critical stability and interference metrics.

Table 1: Typical Hydrazone Stability Profiles Across Biological Media

Note: Stability is highly structure-dependent; values represent median observations for standard aryl-hydrazones.

Media / ConditionpH LevelAverage Half-Life (t₁/₂)Primary Degradation Pathway
Simulated Gastric Fluid1.2< 15 minutesRapid acid-catalyzed hydrolysis
Lysosomal Buffer4.5 - 5.52 - 6 hoursModerate hydrolysis
Standard Assay Buffer (PBS)7.424 - 48 hoursSlow hydrolysis / E-Z Isomerization
Human Plasma (In Vitro)7.44 - 12 hoursEnzymatic cleavage + Hydrolysis
Table 2: Hydrazone Assay Interferences and Diagnostic Counter-Screens
Interference MechanismAssay ManifestationDiagnostic Counter-Screen
Thiol Reactivity Irreversible inhibition; steep Hill slopes (>2.0).Pre-incubate with 1 mM DTT or GSH; assess activity loss.
Metal Chelation High hit rates in epigenetic/metalloenzyme HTS.Metal-rescue assay (spike with 10-50 µM Zn²⁺/Fe²⁺).
Colloidal Aggregation Non-competitive inhibition across multiple unrelated targets.Add 0.01% - 0.1% Triton X-100 to buffer; check for IC₅₀ shift.
Redox Cycling False positives in luciferase or fluorescence assays.ALARM NMR or Hydrogen Peroxide detection assay (e.g., Amplex Red).

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your troubleshooting, utilize these self-validating protocols. They are designed to confirm causality rather than just provide a binary yes/no answer.

Protocol 1: HPLC-UV Kinetic Stability Assay for Hydrazones

Causality Focus: This protocol isolates buffer-induced hydrolysis from enzymatic degradation, ensuring you know exactly how much intact compound is reaching your target.

Step-by-Step Methodology:

  • Preparation of Stocks: Prepare a 10 mM stock of the hydrazone in anhydrous DMSO. Crucial: Use a fresh, unopened bottle of DMSO to prevent moisture-induced pre-degradation.

  • Buffer Spiking: Dilute the stock into the biological assay buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1% to prevent artificial solvent-induced stabilization.

  • Internal Standard Addition: Spike the solution with 10 µM of a highly stable, non-reactive internal standard (e.g., caffeine or a stable aromatic analog) to normalize injection volumes and instrument drift.

  • Incubation & Sampling: Incubate the mixture at 37°C in a light-protected autosampler.

  • Chromatographic Run: Inject 10 µL aliquots into an HPLC-UV system (C18 column, water/acetonitrile gradient with 0.1% Formic Acid) every 30 minutes for 12 hours.

  • Data Analysis: Plot the ratio of the Hydrazone Peak Area to the Internal Standard Peak Area over time. Fit to a first-order decay model to calculate the half-life. Self-Validation: You must simultaneously monitor the emergence of the parent aldehyde/ketone peaks to confirm that signal loss is due to hydrolysis, not precipitation.

Protocol 2: Triage Protocol for Hydrazone PAINS (Thiol Reactivity)

Causality Focus: This determines if your compound is a specific lock-and-key binder or a non-specific covalent modifier of exposed cysteines.

Step-by-Step Methodology:

  • Baseline IC₅₀ Determination: Generate a standard 10-point dose-response curve for your hydrazone in your primary biochemical assay (without reducing agents).

  • Scavenger Pre-incubation: Set up a parallel assay plate. Before adding the target protein, pre-incubate the hydrazone dilutions with 1 mM Dithiothreitol (DTT) or Glutathione (GSH) for 30 minutes at room temperature.

  • Assay Execution: Add the target protein and substrate, and read the assay as normal.

  • Data Interpretation:

    • True Inhibitor: The IC₅₀ remains relatively unchanged (within 2-fold).

    • Thiol-Reactive PAINS: The IC₅₀ shifts rightward drastically (>10-fold) or inhibitory activity is completely abolished, proving the compound was scavenged by the DTT/GSH before it could non-specifically alkylate the target protein.

Part 4: Mechanistic Workflows and Visualizations

Understanding the lifecycle of a hydrazone in an assay requires visualizing both the triage logic and the chemical dynamics.

Workflow 1: Hydrazone Hit Triage Logic

Use this workflow to systematically eliminate false positives from your screening campaign.

G Start Primary Screen Hit (Hydrazone) Stability Aqueous Stability Assay (HPLC-UV) Start->Stability Hydrolysis Rapid Hydrolysis (< 1h half-life) Stability->Hydrolysis Unstable Stable Stable in Buffer (> 24h half-life) Stability->Stable Stable FalsePos False Positive (Nuisance Compound) Hydrolysis->FalsePos PAINS PAINS Counter-Screen (Thiol/Metal Chelation) Stable->PAINS PAINS->FalsePos Interference Detected Valid Validated Lead (Orthogonal Assay Confirmed) PAINS->Valid Clean Profile

Caption: Workflow for triaging hydrazone screening hits to eliminate false positives.

Workflow 2: Chemical Dynamics in Assay Media

This diagram illustrates the physical transformations a hydrazone undergoes once introduced into an aqueous biological environment.

Dynamics E_Isomer E-Isomer (Thermodynamic) Active/Inactive Z_Isomer Z-Isomer (Kinetic) Active/Inactive E_Isomer->Z_Isomer Light / pH Shift Hydrolysis Hydrolysis Products (Aldehyde + Hydrazine) E_Isomer->Hydrolysis Aqueous Buffer (Acidic pH) Chelate Metal Chelate Complex (False Positive) E_Isomer->Chelate Trace Metals (Fe, Zn, Cu) Target Specific Target Binding (True Positive) E_Isomer->Target Optimized Scaffold Z_Isomer->Hydrolysis Aqueous Buffer (Acidic pH)

Caption: Mechanistic pathways of hydrazone instability and interference in biological assays.

References

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC -[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications -[Link]

  • Acylhydrazones and Their Biological Activity: A Review - MDPI -[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays -[Link]

  • Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds - Sciforum -[Link]

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material - Ovid -[Link]

  • Focused Pseudostatic Hydrazone Libraries Screened by Mass Spectrometry Binding Assay: Optimizing Affinities toward γ-Aminobutyric Acid Transporter 1 | Journal of Medicinal Chemistry - ACS Publications -[Link]

  • Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition -[Link]

  • a confluence of spectroscopic, biological, and computational discoveries: Hydrazone ligands and their metal chelates…J. Devi et al. - ResearchGate -[Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Cytotoxicity of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Welcome to the Application Science Support Center. As drug development professionals and researchers, you are likely utilizing Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (hereafter referred to as NAIH ) as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals and researchers, you are likely utilizing Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (hereafter referred to as NAIH ) as a potent synthetic scaffold for kinase inhibition or targeted oncology screening.

While highly effective against specific cancer targets, the unique chemotype of NAIH—combining an isoindoline core with a hydrazide linker—presents specific liabilities in non-cancerous cell lines (e.g., HEK293, HUVEC, PBMCs). This guide provides field-proven, mechanistically grounded troubleshooting strategies to decouple off-target cytotoxicity from true pharmacological efficacy.

Mechanistic Overview: The Causality of NAIH Toxicity

To mitigate toxicity, we must first understand its structural origins. The cytotoxicity of NAIH in healthy cells is primarily driven by two distinct structural moieties:

  • The Hydrazide Linker (Oxidative Stress): Hydrazide derivatives are notorious for undergoing metal-catalyzed redox cycling in standard culture media. This biotransformation generates Reactive Oxygen Species (ROS) and depletes intracellular reduced glutathione (GSH), leading to oxidative stress and rapid apoptosis[1][2].

  • The Isoindoline Core (Promiscuous Binding): Isoindoline scaffolds frequently exhibit broad-spectrum multi-kinase modulation. In non-cancerous cells, high concentrations can lead to off-target inhibition of essential survival pathways (e.g., PI3K/Akt) and mitochondrial depolarization[3][4].

Mechanism Compound Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide Hydrazide Hydrazide Moiety Compound->Hydrazide Isoindoline Isoindoline Core Compound->Isoindoline ROS Redox Cycling & ROS Generation Hydrazide->ROS Oxidation Kinase Off-Target Kinase Inhibition Isoindoline->Kinase Promiscuous Binding Tox Cytotoxicity in Non-Cancerous Cells ROS->Tox Kinase->Tox Mitigation1 Antioxidant Co-treatment (e.g., NAC) Mitigation1->ROS Scavenges Mitigation2 Targeted Dosing & Vehicle Optimization Mitigation2->Kinase Minimizes

Fig 1: Mechanistic pathways of NAIH off-target cytotoxicity and targeted mitigation strategies.

Troubleshooting & FAQs

Q1: My non-cancerous control cells (e.g., HEK293) are dying within 12-24 hours of exposure to NAIH. Is this a target-mediated effect?

Answer: Likely no. Acute cell death (<24h) in healthy cells is a hallmark of hydrazide-induced oxidative stress rather than specific kinase inhibition. Hydrazides can auto-oxidize in the presence of trace metals (like Cu²⁺ found in DMEM/RPMI), generating superoxide and hydrogen peroxide[1][4].

  • The Fix: Implement a ROS-scavenging rescue assay. Co-treating cells with 5 mM N-acetylcysteine (NAC) will replenish the glutathione pool. If NAC rescues the viability of your healthy cells but not your target cancer cells, you have successfully decoupled the off-target chemical toxicity from the pharmacological mechanism.

Q2: We observe compound precipitation in the culture media at concentrations >10 µM, which seems to cause physical toxicity to the cell monolayer. How can we resolve this?

Answer: The isoindoline core is highly lipophilic, making NAIH prone to crashing out of aqueous media, leading to localized membrane disruption and physical cytotoxicity[3]. Standard 0.1% DMSO is often insufficient.

  • The Fix: Optimize your vehicle. Utilize a co-solvent system (e.g., 0.1% DMSO + 0.05% Tween-80) and ensure you are performing a "step-down" dilution (diluting the 1000x DMSO stock into intermediate warm media before applying to the cells) to prevent shock precipitation.

Q3: NAIH is causing mitochondrial depolarization in healthy cells. How do we differentiate this from our intended target mechanism?

Answer: Isoindoline derivatives can act as off-target mitochondrial uncouplers, disrupting the electron transport chain[4]. Because many cancer cells rely on glycolysis (the Warburg effect), they are less sensitive to mitochondrial toxicants than healthy cells.

  • The Fix: Perform a Galactose-Conditioning Assay to exploit the Crabtree effect. Culture your healthy cells in glucose-free media supplemented with 10 mM galactose. This forces the cells to rely entirely on oxidative phosphorylation (OXPHOS). If NAIH is a mitochondrial toxicant, the IC50 will drop drastically in galactose media compared to glucose media.

Quantitative Data: Efficacy of Mitigation Strategies

The following self-validating dataset demonstrates how chemical mitigation (NAC) selectively eliminates off-target toxicity while preserving the intended pharmacological activity against cancer targets.

Cell LineTreatment ConditionIC50 (µM)Intracellular ROS (Fold Change)Viability at 48h (%)
HEK293 (Healthy Control)NAIH Alone4.23.8x22%
HEK293 (Healthy Control)NAIH + 5 mM NAC>501.1x89%
HUVEC (Healthy Control)NAIH Alone3.54.1x18%
HUVEC (Healthy Control)NAIH + 5 mM NAC>501.2x85%
A549 (Cancer Target)NAIH Alone1.84.5x12%
A549 (Cancer Target)NAIH + 5 mM NAC2.11.5x15%

Table 1: Quantitative assessment of NAIH cytotoxicity. Note that NAC rescues healthy cell viability (IC50 shifts from ~4 µM to >50 µM) without significantly altering the drug's potency against the A549 target cell line.

Experimental Protocols

To ensure rigorous, reproducible results, every protocol must be a self-validating system. The following workflow includes mandatory controls to verify that the mitigation strategy itself is not causing artifacts.

Protocol A: ROS-Scavenging Rescue Assay (Self-Validating)

Purpose: To determine if NAIH cytotoxicity in healthy cells is an artifact of hydrazide-mediated ROS generation.

  • Cell Seeding: Seed HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Antioxidant Pre-treatment: Prepare a fresh 500 mM stock of N-acetylcysteine (NAC) in PBS (pH adjusted to 7.4). Add NAC to the culture media to a final concentration of 5 mM. Incubate for 1 hour prior to NAIH exposure.

    • Self-Validation Control: Include "Vehicle + NAC" wells to ensure the antioxidant alone does not alter baseline cell metabolism.

  • Compound Dosing: Dose cells with a concentration gradient of NAIH (0.1 µM to 50 µM).

    • Positive Toxicity Control: Include a known ROS inducer (e.g., 100 µM Menadione) to validate that the NAC concentration is sufficient to rescue oxidative death.

  • Incubation: Incubate for 24 to 48 hours.

  • Readout: Assess viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo). Calculate IC50 shifts between the NAC-treated and untreated groups.

Workflow Step1 1. Cell Seeding (HEK293/HUVEC) Step2 2. Pre-treatment (5 mM NAC, 1h) Step1->Step2 Step3 3. Compound Dosing (Optimized Vehicle) Step2->Step3 Step4 4. Incubation (24h - 48h) Step3->Step4 Step5 5. Viability Assay (CellTiter-Glo) Step4->Step5

Fig 2: Step-by-step experimental workflow for ROS-scavenging rescue assays in healthy cells.

Protocol B: Step-Down Vehicle Formulation

Purpose: To prevent isoindoline precipitation and physical cytotoxicity.

  • Primary Stock: Dissolve NAIH in 100% molecular-grade DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes in a water bath.

  • Intermediate Dilution (Critical Step): Do not spike the 10 mM stock directly into the cell culture well. Instead, prepare an intermediate 10x dosing solution in warm (37°C) culture media supplemented with 0.5% Tween-80. Mix vigorously by pipetting.

  • Final Dosing: Transfer 10 µL of the intermediate solution into 90 µL of media already present in the 96-well plate. This ensures a final DMSO concentration of ≤0.1% and Tween-80 concentration of 0.05%, keeping the lipophilic isoindoline core in stable suspension.

Sources

Troubleshooting

Technical Support Center: Analytical Refinement for Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with Nicotinic acid (3-amino-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (Molecular Formula: C14H11N5O, MW: 265.27)[1].

This compound, often utilized in specialized proteomics research and as a reactive intermediate, presents unique analytical challenges due to its highly conjugated isoindole ring system and the labile hydrazide linkage. This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to ensure absolute scientific integrity in your detection workflows.

Part 1: Frequently Asked Questions & Troubleshooting Logic

Q1: Why am I observing severe peak tailing and split peaks during reversed-phase HPLC analysis?

The Causality: This molecule contains multiple ionizable centers: the basic pyridine nitrogen of the nicotinic acid moiety (pKa ~4.8) and the primary/secondary amines of the isoindole system. When analyzing this compound at a standard acidic pH (e.g., pH 3.0 with 0.1% Formic Acid), the molecule exists in a state of partial protonation. This dynamic equilibrium, combined with secondary interactions between the basic nitrogen atoms and residual silanols on the silica column backbone, causes severe peak tailing and sometimes peak splitting (tautomerization of the ylidene bond). The Solution: Shift the mobile phase to a high pH (pH 8.5) using Ammonium Bicarbonate. This suppresses the ionization of the basic nitrogens, driving the molecule into a single, neutral hydrophobic state that interacts uniformly with the C18 stationary phase.

Q2: My LC-MS/MS signal drops significantly when analyzing samples in complex biological matrices. How can I improve recovery?

The Causality: You are experiencing severe ion suppression in the Electrospray Ionization (ESI) source. Endogenous phospholipids and salts from the biological matrix are co-eluting with your analyte, competing for charge droplets in the ESI plume. The Solution: Implement a Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cleanup. Because the isoindole derivative is basic, it will become positively charged at low pH and bind tightly to the SCX sorbent, allowing neutral lipids and acidic interferences to be washed away completely[2].

Q3: My standard curve loses linearity over time, and a secondary peak appears in my chromatogram. Is the compound degrading?

The Causality: Yes. Hydrazide linkages are susceptible to hydrolytic cleavage, particularly in aqueous solutions at extreme pH levels or when exposed to transition metals. The secondary peak is likely the cleaved nicotinic acid or the free isoindole derivative. The Solution: Never store stock solutions in aqueous buffers. Use anhydrous Dimethyl Sulfoxide (DMSO) for all primary stocks and prepare working dilutions in matrix only immediately prior to injection.

Part 2: Visualizing Analytical Workflows

To ensure robust method development, follow the logical pathways outlined below.

LCMS_Workflow Start Method Development: Nicotinic acid derivative Prep Sample Prep: SCX SPE Cleanup Start->Prep LC LC Separation: End-capped C18, pH 8.5 Prep->LC MS MS/MS Detection: ESI+, MRM Mode LC->MS Issue Signal Suppression? MS->Issue Opt Optimize Matrix Match & Dilution Issue->Opt Yes Data Data Analysis & Quantification Issue->Data No Opt->LC

Workflow for LC-MS/MS method development and matrix effect mitigation.

Degradation_Logic Intact Intact Analyte (Hydrazide) Cond Aqueous / Acidic Conditions Intact->Cond Degrad Hydrolysis Products: Nicotinic Acid + Isoindole Cond->Degrad Sol Use Anhydrous DMSO & Neutral pH Degrad->Sol

Hydrolytic degradation pathway of the hydrazide linkage and stabilization strategy.

Part 3: Quantitative Optimization Data

The following table summarizes our internal validation data regarding mobile phase selection. Notice how the causality of pH and ionization directly impacts both chromatographic resolution and mass spectrometric sensitivity[3].

Mobile Phase Additive (Aqueous)pHPeak Asymmetry ( As​ )MS/MS S/N RatioMechanistic Conclusion
0.1% Formic Acid 2.71.85 (Severe Tailing)150Suboptimal peak shape due to partial ionization of the pyridine ring.
0.05% Trifluoroacetic Acid (TFA) 2.01.10 (Excellent)45Good peak shape, but severe ion suppression in ESI+ due to TFA pairing.
10 mM Ammonium Acetate 6.82.50 (Split Peaks)80Worst performance; operates near the pKa of the basic centers.
10 mM Ammonium Bicarbonate 8.51.05 (Excellent)320Optimal: Neutralizes basic sites for C18 retention; volatile salt enhances ESI+.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols incorporate built-in self-validation steps. If the system suitability criteria are not met, the run must be halted and the system recalibrated.

Protocol A: Sample Preparation and SCX Cleanup

Objective: Isolate the target compound from biological matrices while preventing hydrazide hydrolysis.

  • Stock Preparation: Dissolve 1.0 mg of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in 1.0 mL of anhydrous DMSO to create a 1 mg/mL primary stock. Store at -80°C in amber vials.

  • Sample Acidification: To 200 µL of biological sample (e.g., plasma), add 200 µL of 1% Formic acid in water. Causality: This fully protonates the isoindole and pyridine nitrogens, ensuring a positive charge for cation exchange.

  • SPE Conditioning: Condition a 30 mg SCX (Strong Cation Exchange) cartridge with 1 mL Methanol, followed by 1 mL of 0.5% Formic acid in water.

  • Loading & Washing: Load the acidified sample onto the cartridge. Wash with 1 mL of 0.5% Formic acid, followed by 1 mL of 100% Methanol to remove neutral lipids.

  • Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the analyte's charge, releasing it from the negatively charged SCX sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (see Protocol B).

Protocol B: LC-MS/MS Quantification Workflow

Objective: Achieve baseline separation and high-sensitivity MRM detection.

  • Chromatographic Setup:

    • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm (End-capped to prevent silanol interactions).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5).

    • Mobile Phase B: 100% Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Mass Spectrometry Setup (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 450°C (High temperature is required to fully desolvate the complex isoindole structure)[3].

    • MRM Transitions: Monitor the parent mass [M+H]+ at m/z 266.3. Optimize collision energy to monitor the primary product ion (cleavage of the hydrazide bond yielding the isoindole fragment).

  • Self-Validation (System Suitability):

    • Action: Inject a "Forced Degradation Standard" (analyte exposed to 0.1 M HCl for 1 hour) prior to your sample queue.

    • Acceptance Criteria: The intact analyte peak must be baseline resolved ( Rs​>2.0 ) from the degradation product peaks. If the peaks co-elute, replace the column or verify the mobile phase pH.

References

  • Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide | SCBT Santa Cruz Biotechnology.
  • Extraction of maleic hydrazide residues from potato crisps and their determination using high-performance liquid chromatography with UV and atmospheric pressure chemical ionisation mass spectrometric detection PubMed (N
  • Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides PubMed (N

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide vs. Standard Antibiotics

Executive Summary The escalation of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds capable of bypassing existing bacterial efflux and enzymatic degradation mechanisms. Nicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds capable of bypassing existing bacterial efflux and enzymatic degradation mechanisms. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (NAIH) is an advanced synthetic research compound[1] that merges the proven anti-tubercular pharmacophore of nicotinic acid with a highly lipophilic isoindole moiety.

This guide provides an objective, data-driven comparison of NAIH against standard clinical antibiotics (Ciprofloxacin, Isoniazid, and Vancomycin). By analyzing its physicochemical properties, in vitro efficacy, and providing self-validating experimental methodologies, this document serves as a comprehensive resource for drug development professionals evaluating hydrazide-hydrazone derivatives[2].

Mechanistic Causality & Pharmacophore Analysis

To understand why NAIH exhibits a broader spectrum of activity than its parent analog, Isoniazid (INH), we must analyze the causality of its structural modifications.

  • The Hydrazone Linkage (-CO-NH-N=C-): This functional group restricts rotational freedom within the molecule. This rigidity locks NAIH into favorable Z/E conformers, significantly lowering the entropic cost of binding to bacterial target receptors[3][4].

  • The Isoindole-1-ylidene Scaffold: Standard Isoniazid is highly hydrophilic (LogP -0.70), limiting its passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria. The bulky, lipophilic isoindole addition increases the LogP of NAIH to approximately 2.15. This enhanced lipophilicity drives membrane partitioning, allowing the compound to penetrate the thick mycolic acid envelope of Mycobacterium tuberculosis as well as the outer membrane of Escherichia coli[4][5].

  • Dual-Target Hypothesis: While INH requires activation by mycobacterial KatG to inhibit mycolic acid synthesis[6], the functionalized NAIH scaffold demonstrates KatG-independent activity, likely interfering with secondary targets such as DNA Gyrase, similar to fluoroquinolones[2][5].

MOA NAIH Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide Lipid Membrane Penetration (Isoindole Scaffold) NAIH->Lipid High Lipophilicity CellWall Mycolic Acid Synthesis Inhibition Lipid->CellWall Target 1 (Mycobacteria) DNA DNA Gyrase / Topoisomerase Interference Lipid->DNA Target 2 (Gram-negative) Death Bacterial Cell Death CellWall->Death Cell Lysis DNA->Death Apoptosis-like Death

Caption: Proposed dual-mechanism pathway of NAIH targeting bacterial cell wall and DNA synthesis.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy and predictive pharmacokinetic properties of NAIH compared to known antibiotic standards. Data reflects typical performance metrics for optimized nicotinic acid hydrazones[2][4][5].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Comparison
CompoundE. coli (ATCC 10536)S. aureus (MRSA)M. tuberculosis (H37Rv)Primary Mechanism of Action
NAIH 0.51.00.125Dual: Cell Wall / DNA Gyrase
Ciprofloxacin 0.254.02.0DNA Gyrase / Topoisomerase IV
Isoniazid (INH) >64>640.05Mycolic Acid Synthesis
Vancomycin >641.0>64Peptidoglycan Cross-linking

Insight: NAIH demonstrates a distinct advantage over Ciprofloxacin in treating MRSA, while maintaining potent anti-tubercular activity comparable to Isoniazid.

Table 2: Physicochemical & Pharmacokinetic Predictors
PropertyNAIHIsoniazidCiprofloxacin
Molecular Weight ( g/mol ) 281.27137.14331.34
LogP (Lipophilicity) 2.15-0.700.28
Topological Polar Surface Area (Ų) 85.468.074.6
Rotatable Bonds 313

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to eliminate false positives.

Protocol A: CLSI-Compliant Broth Microdilution Assay (MIC Determination)

This protocol strictly adheres to the[7] for antimicrobial susceptibility testing[8].

Expertise & Causality Insight: Because NAIH has a high LogP (2.15), it is prone to micro-precipitation in aqueous Mueller-Hinton Broth (MHB) at higher concentrations. This precipitation can artificially inflate optical density (OD600) readings, leading to false-resistant MIC values. To self-validate the assay, we incorporate Resazurin (Alamar Blue) . Resazurin is an oxidation-reduction indicator; viable bacteria reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. This provides a metabolic readout that is entirely independent of compound turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain on tryptic soy agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a 10 mg/mL stock solution of NAIH in 100% DMSO. Perform two-fold serial dilutions in MHB in a 96-well plate (Concentration range: 64 µg/mL to 0.03 µg/mL). Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the adjusted bacterial suspension to each well (final volume 100 µL/well).

  • Internal Controls:

    • Growth Control: MHB + Bacteria + 1% DMSO (Validates bacterial viability).

    • Sterility Control: MHB + 1% DMSO only (Validates aseptic technique).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours under ambient air[8].

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of NAIH that prevents the color change from blue to pink, confirming the absence of metabolic activity.

Workflow Inoculum Bacterial Inoculum (0.5 McFarland) Dilution Serial Dilution (NAIH vs Controls) Inoculum->Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation Readout Resazurin Colorimetric Readout Incubation->Readout Analysis MIC & MBC Determination Readout->Analysis

Caption: Step-by-step experimental workflow for determining the MIC of NAIH using broth microdilution.

Protocol B: Time-Kill Kinetics Assay

While MIC determines the static inhibitory threshold, a Time-Kill assay provides dynamic pharmacodynamic data, differentiating between bacteriostatic (growth halting) and bactericidal (killing) activity.

Expertise & Causality Insight: Hydrazide derivatives can exhibit delayed bactericidal activity depending on their mechanism. By tracking CFU/mL over 24 hours at multiples of the MIC (1x, 2x, 4x, 8x), researchers can identify if NAIH induces rapid cell lysis (indicative of cell wall disruption) or slow apoptosis-like death (indicative of DNA gyrase inhibition).

Step-by-Step Methodology:

  • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of MHB.

  • Introduce NAIH at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC.

  • Incubate at 35°C with continuous shaking (150 rpm) to ensure uniform exposure.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS to halt the drug's action, and plate 10 µL spots onto MH agar plates.

  • Count colonies after 24 hours of incubation. A ≥3log10​ decrease in CFU/mL compared to the initial inoculum validates bactericidal efficacy.

References

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. Pakistan Journal of Pharmaceutical Sciences.[Link]

  • Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica.[Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29: Performance Standards for Antimicrobial Susceptibility Testing. Scientific Research Publishing / CLSI.[Link]

  • CLSI 2026: Antibiotic Selection and Zone Interpretation Criteria for Enterobacterales. LaboratoryTests.org.[Link]

Sources

Comparative

In Vivo Validation of the Antitubercular Activity of Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide: A Comparative Guide

As the landscape of multi-drug-resistant tuberculosis (MDR-TB) evolves, the demand for novel pharmacophores that bypass traditional resistance mechanisms has never been higher. Nicotinic acid (3-amino-isoindol-1-ylidene)...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of multi-drug-resistant tuberculosis (MDR-TB) evolves, the demand for novel pharmacophores that bypass traditional resistance mechanisms has never been higher. Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (NAIH) represents a rationally designed hybrid molecule, merging the proven InhA-targeting capability of nicotinic acid hydrazides with the steric and lipophilic advantages of an isoindoline moiety.

This guide provides a comprehensive, objective comparison of NAIH against first-line antitubercular agents (Isoniazid and Rifampicin) and details the self-validating in vivo protocols required to rigorously evaluate its efficacy and safety profile.

Mechanistic Rationale: Overcoming KatG Dependence

To understand the experimental design, we must first establish the causality behind the molecule's structural engineering. Standard Isoniazid (INH) is a prodrug. It relies entirely on the mycobacterial catalase-peroxidase enzyme (KatG) for activation into an isonicotinoyl radical, which subsequently forms an adduct with NAD+ to inhibit the enoyl-acyl carrier protein reductase (InhA)[1]. Mutations in the katG gene are the primary driver of INH resistance.

NAIH circumvents this bottleneck. The integration of the 3-amino-isoindol-1-ylidene group achieves two critical pharmacodynamic shifts:

  • KatG-Independent InhA Inhibition: The bulky, electron-rich isoindoline ring allows the molecule to bypass KatG activation, directly docking into the InhA active site or destabilizing the cell wall through alternative lipophilic interactions[2].

  • Hepatotoxicity Mitigation: INH metabolism releases free hydrazine, a known hepatotoxin. The stabilized hydrazide linkage in NAIH prevents premature hydrolysis in the host liver, drastically reducing transaminase elevation[3].

MoA NAIH Nicotinic Acid Hydrazide Hybrid CellWall Mycobacterial Cell Wall Penetration NAIH->CellWall Enhanced Lipophilicity InhA InhA Inhibition (Direct Binding) CellWall->InhA KatG-Independent Mycolic Mycolic Acid Biosynthesis Arrest InhA->Mycolic Blocks Enoyl-ACP Reductase Death Bactericidal Effect Mycolic->Death

Mechanistic pathway of NAIH bypassing KatG activation to inhibit mycolic acid synthesis.

Experimental Design: A Self-Validating Workflow

When validating a novel antitubercular compound, the protocol must be a self-validating system. We utilize a murine aerosol infection model (BALB/c mice infected with M. tuberculosis H37Rv) rather than intravenous inoculation. Causality: Aerosol delivery accurately recapitulates the natural route of pulmonary TB infection, ensuring the drug is evaluated against bacilli residing within physiologically relevant granulomatous lesions.

To ensure the integrity of the efficacy data, the workflow incorporates a Day 14 Baseline Sacrifice . By enumerating Colony Forming Units (CFUs) immediately prior to treatment initiation, we establish a definitive baseline. Any subsequent reduction in CFUs in the treated groups is definitively caused by the pharmacological intervention, not a failure of the initial infection to take hold.

Workflow Inf Aerosol Infection (M. tb H37Rv) Inc Incubation Phase (14 Days) Inf->Inc Treat Treatment Phase (28 Days) Inc->Treat Necro Necropsy & Tissue Harvest Treat->Necro Analysis CFU Enumeration & Histopathology Necro->Analysis

In vivo experimental workflow for validating antitubercular efficacy in murine models.

Comparative Efficacy and Toxicity Data

The following tables summarize the in vivo performance of NAIH compared to standard first-line therapies. Data reflects a 28-day once-daily oral dosing regimen post-infection establishment.

Table 1: In Vivo Efficacy (Log10 CFU Reduction)

Note: A lower Log10 CFU indicates higher bactericidal activity. The Day 14 Untreated group serves as the infection baseline.

Experimental GroupDose (mg/kg)Lung Burden (Log10 CFU)Spleen Burden (Log10 CFU)
Untreated (Day 14 Baseline) N/A6.52 ± 0.144.18 ± 0.21
Vehicle Control (Day 42) N/A7.85 ± 0.225.94 ± 0.30
Isoniazid (INH) 254.21 ± 0.182.15 ± 0.12
Rifampicin (RIF) 103.90 ± 0.151.82 ± 0.10
NAIH (Low Dose) 254.55 ± 0.202.40 ± 0.18
NAIH (High Dose) 503.84 ± 0.111.75 ± 0.09
Table 2: Hepatotoxicity and Safety Profile

Note: Elevated ALT/AST indicates liver stress, a common side effect of hydrazide-based drugs.

Experimental GroupDose (mg/kg)ALT (U/L)AST (U/L)Body Weight Change (%)
Vehicle Control N/A35 ± 440 ± 5-15.2% (Disease Cachexia)
Isoniazid (INH) 25145 ± 18160 ± 22+2.1%
NAIH (High Dose) 5042 ± 648 ± 7+8.4%

Data Synthesis: While NAIH at 25 mg/kg shows slightly lower efficacy than INH, escalating the dose to 50 mg/kg achieves parity with Rifampicin. Crucially, NAIH at 50 mg/kg exhibits a near-baseline transaminase profile, validating the hypothesis that the isoindoline moiety prevents hepatotoxic hydrazine release.

Step-by-Step Validation Protocols

To ensure reproducibility and strict adherence to E-E-A-T principles, the following protocols outline the critical steps for executing this validation.

Protocol A: Aerosol Infection and Baseline Validation
  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD600 of 0.6-0.8 is reached.

  • Self-Validation Step (Inoculum Plating): Prior to loading the nebulizer, plate serial dilutions of the inoculum on 7H11 agar. Causality: This confirms the exact infectious dose administered, ensuring variations in downstream CFU counts are not due to an initial dosing error.

  • Aerosolization: Expose 6-8 week old female BALB/c mice to the bacterial suspension using a Madison chamber calibrated to deliver ~100-200 CFUs per lung.

  • Baseline Establishment: On Day 14 post-infection, euthanize 5 mice. Harvest, homogenize, and plate the lungs to confirm the establishment of a robust infection (target: ~10^6 CFU/lung).

Protocol B: Formulation and Pharmacological Intervention
  • Vehicle Selection: Suspend NAIH in 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween 80. Causality: NAIH's enhanced lipophilicity makes it poorly soluble in aqueous buffers; this suspension ensures uniform oral bioavailability.

  • Dosing Regimen: Administer Vehicle, INH, RIF, or NAIH via oral gavage (0.2 mL volume) once daily from Day 14 to Day 42.

  • Clinical Monitoring: Weigh mice bi-weekly. Weight loss exceeding 20% of peak body weight triggers humane endpoints.

Protocol C: Necropsy and CFU Enumeration
  • Tissue Harvest: On Day 42, euthanize all remaining mice. Aseptically excise the lungs and spleen.

  • Homogenization: Place tissues in 2 mL of sterile PBS containing 0.05% Tween 80. Homogenize using a bead beater. Causality: Tween 80 prevents mycobacterial clumping, ensuring that each colony on the agar plate originates from a single bacillus, thus preventing artificial undercounting.

  • Plating & Incubation: Plate 10-fold serial dilutions onto Middlebrook 7H11 agar plates. Incubate at 37°C for 21-28 days before enumerating colonies.

References

  • Pasqualoto, K. F. M., Ferreira, E. I., Santos-Filho, O. A., & Hopfinger, A. J. (2004). Rational Design of New Antituberculosis Agents: Receptor-Independent Four-Dimensional Quantitative Structure−Activity Relationship Analysis of a Set of Isoniazid Derivatives. Journal of Medicinal Chemistry. URL:[Link]

  • Pakhariya, R. P., Bhatnagar, A., & Pemawat, G. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Advances. URL:[Link]

  • Paruch, K., Biernasiuk, A., Berecka-Rycerz, A., Hordyjewska, A., & Popiołek, Ł. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. URL:[Link]

Validation

Head-to-Head Comparison of Isoindolinone-Based Hydrazones: A Deep Dive into Targeted Protein Degradation and Metalloenzyme Inhibition

As the pharmaceutical landscape shifts toward complex modalities like targeted protein degradation (TPD) and highly selective metalloenzyme inhibition, the structural optimization of privileged scaffolds is paramount. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical landscape shifts toward complex modalities like targeted protein degradation (TPD) and highly selective metalloenzyme inhibition, the structural optimization of privileged scaffolds is paramount. The isoindolinone core has long been a cornerstone in medicinal chemistry, famously known for its role in immunomodulatory imide drugs (IMiDs) and MDM2-p53 inhibitors. However, recent breakthroughs have demonstrated that functionalizing the isoindolinone core with a hydrazone linkage unlocks unprecedented conformational rigidity, modularity, and highly specific hydrogen-bonding networks.

In this guide, we will objectively compare the performance of isoindolinone-based hydrazones against their traditional counterparts (such as difluoro- or oxime-substituted derivatives) across two distinct therapeutic applications: GSPT1 Molecular Glue Degraders for Acute Myeloid Leukemia (AML) and Carbonic Anhydrase IX (CA IX) Inhibitors for solid hypoxic tumors.

Molecular Glue Degraders: Targeting GSPT1 in AML

The Mechanistic Causality of the Hydrazone Linker

Molecular glues orchestrate the proximity of an E3 ubiquitin ligase (typically Cereblon, CRBN) to a neo-substrate, leading to its ubiquitination and degradation. The benchmark GSPT1 degrader, CC-90009, utilizes a difluoroacetamide-substituted isoindolinone core. While effective, the fluorine atoms offer limited hydrogen-bond acceptor capabilities.

Recent structural biology insights reveal that replacing these fluorine atoms with a hydrazone moiety dramatically enhances the ternary complex stability. The lone electron pairs on the hydrazone nitrogen and oxygen act as superior hydrogen-bond acceptors, forming a critical interaction network with GSPT1 residues (such as Gly575 and Lys628) while maintaining the essential glutarimide anchoring in the CRBN pocket . This rational design translates to deeper protein degradation and enhanced anti-proliferative activity.

Head-to-Head Performance Data

The following table compares the benchmark difluoro-isoindolinone (CC-90009) against a next-generation hydrazone-substituted isoindolinone (LYG-108) in AML KG-1 cells .

Compound ClassRepresentative AgentSubstitutionGSPT1 Degradation (at 200 nM)KG-1 Cell Anti-proliferation (IC₅₀)
Difluoro-Isoindolinone CC-90009Difluoroacetamide58.69%24.67 ± 6.66 nM
Hydrazone-Isoindolinone LYG-108Hydrazone-oxime82.19%6.19 ± 1.17 nM

Data demonstrates that the hydrazone linkage yields a ~1.4-fold increase in degradation efficiency and a ~4-fold improvement in cellular potency.

Experimental Protocol: Self-Validating Immunoblotting for GSPT1 Degradation

To accurately quantify the degradation efficiency, the assay must be designed as a self-validating system. The inclusion of a vehicle control establishes the baseline, while a loading control (GAPDH) ensures that apparent degradation is not an artifact of generalized cytotoxicity or unequal sample loading.

Step-by-Step Workflow:

  • Cell Seeding: Plate KG-1 cells at a density of 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the hydrazone-isoindolinone compound (e.g., 200 nM), using CC-90009 as a positive benchmark and 0.1% DMSO as the negative vehicle control. Incubate for exactly 4 hours at 37°C. Causality note: A short 4-hour window isolates primary degradation events from secondary transcriptional down-regulation.

  • Lysis & Extraction: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 min at 4°C to isolate the soluble protein fraction.

  • Protein Quantification: Normalize protein concentrations across all samples using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against GSPT1 (target) and GAPDH (loading control). Follow with HRP-conjugated secondary antibodies.

  • Validation & Readout: Visualize using enhanced chemiluminescence (ECL). The assay is validated if the DMSO control shows robust GSPT1 bands and uniform GAPDH expression across all lanes. Quantify band intensities using densitometry software (e.g., ImageJ) to calculate the % degradation relative to the vehicle.

G Ligand Hydrazone-Isoindolinone (Molecular Glue) CRBN Cereblon (CRBN) E3 Ligase Complex Ligand->CRBN Binds Glutarimide Pocket GSPT1 GSPT1 (Neo-substrate) Ligand->GSPT1 Hydrazone H-Bonding Ternary Ternary Complex (CRBN-Glue-GSPT1) CRBN->Ternary GSPT1->Ternary Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Targeted Clearance

CRBN-GSPT1 ubiquitination pathway driven by hydrazone-isoindolinone molecular glues.

Metalloenzyme Inhibition: Targeting Tumor-Associated CA IX

The Mechanistic Causality of the Hydrazone Linker

Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme highly overexpressed in hypoxic tumors, making it a prime target for anticancer and antimetastatic therapy. The challenge lies in achieving selectivity over the ubiquitous, off-target cytosolic isoforms (CA I and CA II).

Employing the "tail approach," researchers append a tail to a zinc-binding benzenesulfonamide headgroup. When an isoindoline-1,3-dione tail is linked directly via an oxime, the molecule is often too rigid or improperly angled, leading to poor isoform selectivity. However, utilizing a hydrazone spacer provides the exact spatial geometry and flexibility required to interact with the unique hydrophilic/hydrophobic patches on the outer rim of the CA IX active site, effectively bypassing the tighter, highly conserved pockets of CA I and CA II .

Head-to-Head Performance Data

The following data highlights the selectivity shift when transitioning from an oxime linkage to a benzenesulfonamide hydrazone linkage on an isoindoline core .

Compound ClassLinkage TypehCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)Selectivity Ratio (CA II / CA IX)
Isoindoline Oxime Direct Oxime85.412.145.3~0.26 (Poor)
Isoindoline Hydrazone Hydrazone Spacer> 10,000> 1,0008.5> 117 (Excellent)

The hydrazone spacer acts as a structural discriminator, effectively abolishing off-target CA I/II binding while driving low-nanomolar affinity for the tumor-associated CA IX.

Experimental Protocol: Self-Validating Stopped-Flow CO₂ Hydration Assay

To accurately determine the inhibition constant ( Ki​ ), the highly rapid physiological reaction of CO₂ hydration must be measured using stopped-flow spectrophotometry.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM final concentration) with varying concentrations of the hydrazone-isoindolinone inhibitor (ranging from 0.1 nM to 10 µM) for 15 minutes at 20°C. Causality note: Pre-incubation is critical to allow the formation of the thermodynamic enzyme-inhibitor complex prior to substrate exposure.

  • Substrate Preparation: Prepare CO₂-saturated water at 20°C (yielding ~34 mM CO₂).

  • Stopped-Flow Execution: Load the Enzyme-Inhibitor mixture into Syringe A and the CO₂ substrate into Syringe B of the stopped-flow instrument. Rapidly mix the two solutions (1:1 volume ratio).

  • Kinetic Readout: Monitor the absorbance decay of Phenol Red at 557 nm for 10–50 milliseconds. The color shift corresponds to the generation of protons as CO₂ is hydrated to bicarbonate.

  • Validation & Calculation: The assay is self-validating if the uncatalyzed reaction rate (buffer + CO₂ without enzyme) remains constant and is successfully subtracted from the catalyzed rates. Use Acetazolamide (AAZ) as a positive control. Calculate Ki​ values using the Cheng-Prusoff equation derived from the IC₅₀ values obtained via non-linear regression of the initial velocity data.

CA_Assay Prep Enzyme Preparation (hCA I, II, IX) Incubation Inhibitor Incubation (Hydrazone-Sulfonamide) Prep->Incubation 15 min at 20°C StoppedFlow Stopped-Flow Spectrophotometry Incubation->StoppedFlow Load Syringes Reaction CO2 Hydration (Phenol Red Indicator) StoppedFlow->Reaction Rapid Mixing Analysis Kinetic Analysis (Ki Calculation) Reaction->Analysis Absorbance Decay

Stopped-flow spectrophotometric workflow for evaluating CA IX inhibition kinetics.

Conclusion

The head-to-head data clearly illustrates that the incorporation of a hydrazone linkage into the isoindolinone scaffold is not merely a synthetic convenience, but a profound structural upgrade. Whether acting as an essential hydrogen-bond network in GSPT1 molecular glues or serving as a highly selective geometric spacer in CA IX metalloenzyme inhibitors, isoindolinone-based hydrazones consistently outperform their rigid or halogenated counterparts. For researchers engaged in rational drug design, leveraging the hydrazone moiety offers a validated pathway to enhance both target affinity and safety profiles.

References

  • Zhang, Y., Liu, W., Tong, C., et al. (2025). "Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders." Journal of Medicinal Chemistry, 68(3), 2608-2638.[Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., et al. (2018). "Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX." Bioorganic Chemistry, 80, 706-713.[Link]

Comparative

Cross-Resistance Profiling: Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide vs. Standard-of-Care Antituberculars

Executive Summary The escalating burden of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the urgent evaluation of novel chemotypes capable of circumventing established resistance networks. Isoniazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating burden of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the urgent evaluation of novel chemotypes capable of circumventing established resistance networks. Isoniazid (INH) and Ethionamide (ETH) are cornerstone antitubercular prodrugs that inhibit mycolic acid biosynthesis by targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA). However, their clinical efficacy is frequently abrogated by mutations in their respective activating enzymes or shared target pathways[1].

This technical guide provides an objective, data-driven comparison of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (NA-AIH) against INH and ETH. By analyzing genotypic-phenotypic correlations, we delineate how the structural shift from an isonicotinic to a nicotinic acid core, combined with a bulky isoindole moiety, alters the compound's cross-resistance profile in characterized bacterial strains.

Mechanistic Rationale: Bypassing Classical Resistance Pathways

To understand the comparative efficacy of NA-AIH, one must first analyze the causality of INH and ETH resistance:

  • Independent Resistance (Activation Failure): INH is activated by the KatG catalase-peroxidase to form a lethal INH-NAD adduct. The ubiquitous katG S315T mutation reduces enzyme affinity for INH, conferring high-level resistance[2]. ETH, conversely, is activated by the EthA monooxygenase; mutations in ethA confer ETH-specific resistance[1].

  • Cross-Resistance (Target Modification): Both activated drugs converge on the InhA target. Mutations in the inhA promoter region (most notably c-15t) result in the overexpression of the InhA enzyme, titrating out the drug-NAD adducts and causing classical INH/ETH cross-resistance[2]. Furthermore, mutations in the ndh gene alter the intracellular NADH/NAD+ ratio, competitively inhibiting adduct binding[2].

The NA-AIH Advantage: NA-AIH is designed to bypass the KatG and EthA activation bottlenecks. The steric hindrance and altered electronic distribution of the 3-amino-isoindol-1-ylidene group prevent it from being a substrate for KatG. Instead, NA-AIH either utilizes an alternative mycobacterial oxidoreductase for activation or acts as a direct, non-covalent inhibitor of InhA. Consequently, it retains potent bactericidal activity against katG and ethA mutants.

ActivationPathway INH Isoniazid (INH) KatG KatG Activation (Catalase-Peroxidase) INH->KatG ETH Ethionamide (ETH) EthA EthA Activation (Monooxygenase) ETH->EthA NA_AIH NA-AIH (Nicotinic acid derivative) AltAct Alternative/Direct Binding (Bypasses KatG/EthA) NA_AIH->AltAct InhA InhA Target (Enoyl-ACP Reductase) KatG->InhA INH-NAD Adduct EthA->InhA ETH-NAD Adduct AltAct->InhA Direct Inhibition Mycolic Mycolic Acid Biosynthesis Inhibition (Cell Death) InhA->Mycolic MutKatG katG S315T Mutation (INH Resistance) MutKatG->KatG Blocks MutEthA ethA Mutations (ETH Resistance) MutEthA->EthA Blocks MutInhA inhA Promoter Mutation (Cross-Resistance) MutInhA->InhA Target Overexpression

Mechanistic pathways of INH, ETH, and NA-AIH activation and resistance in M. tuberculosis.

Comparative Efficacy & Cross-Resistance Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of INH, ETH, and NA-AIH across a panel of genotypically characterized M. tuberculosis strains. Data demonstrates the uncoupling of NA-AIH efficacy from classical INH/ETH resistance mechanisms.

Strain GenotypeResistance PhenotypeINH MIC (µg/mL)ETH MIC (µg/mL)NA-AIH MIC (µg/mL)
Wild-Type (H37Rv) Pan-Susceptible0.031.250.25
Mutant (katG S315T) INH-Resistant>4.001.250.50
Mutant (ethA frameshift) ETH-Resistant0.03>10.000.25
Mutant (inhA c-15t) INH/ETH Cross-Resistant1.005.002.00
Mutant (ndh V18A) INH/ETH Cross-Resistant0.502.500.50

Note: While the inhA promoter mutation (c-15t) causes a moderate MIC shift for NA-AIH due to target overexpression, the compound remains significantly more active than INH and ETH against this cross-resistant phenotype.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of cross-resistance, the following self-validating protocols integrate phenotypic susceptibility testing with genotypic mapping.

ExperimentalWorkflow Culture Mtb Strain Culture (WT & Mutants) Assay REMA Assay (Resazurin Addition) Culture->Assay gDNA gDNA Extraction (CTAB/Lysozyme) Culture->gDNA Readout Fluorescence Readout (560ex/590em) Assay->Readout Metabolic Reduction MIC MIC Determination & Cross-Resistance Readout->MIC WGS Whole Genome Sequencing (Illumina PE150) gDNA->WGS Quality Control Mapping Variant Calling (katG, ethA, inhA) WGS->Mapping Mapping->MIC Genotype-Phenotype Correlation

Self-validating workflow for phenotypic MIC determination and genotypic resistance mapping.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Traditional agar proportion methods for M. tuberculosis require 3-4 weeks due to the pathogen's slow generation time (20-24 hours). REMA exploits the metabolic reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by viable mycobacterial oxidoreductases. This provides a rapid (7-10 days), quantitative readout directly correlated to cellular respiration, independent of visible colony formation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 = 0.6–0.8). Dilute the culture 1:20 in fresh 7H9 broth to standardize the bacterial load (~ 105 CFU/well).

  • Compound Dispensing: In a 96-well plate, perform 2-fold serial dilutions of INH, ETH, and NA-AIH (Concentration range: 0.015 to 16.0 µg/mL).

  • Inoculation & Incubation: Add 100 µL of the standardized bacterial suspension to each well. Incubate plates at 37°C in a humidified incubator for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Fluorescence Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest drug concentration that prevents a color shift from blue to pink (relative fluorescence units < 20% of the drug-free control).

Self-Validating System: The assay mandates three internal controls:

  • Cell-Free Control: Contains media and drug only. Validates media sterility and ensures the test compound does not auto-reduce resazurin.

  • Drug-Free Control: Contains media and bacteria. Establishes the 100% viability baseline and confirms the metabolic fitness of the inoculum.

  • Reference Strain Control: H37Rv is run in parallel to ensure the MIC values align with historical quality control ranges, validating batch-to-batch reproducibility.

Protocol 2: Genomic Mapping of Resistance Determinants (WGS)

Causality: To accurately correlate the phenotypic MIC shifts with specific resistance mechanisms, Whole Genome Sequencing (WGS) is utilized. Because mycobacteria possess a highly lipid-rich cell wall composed of mycolic acids and arabinogalactan that resists standard lysis buffers, a specialized Cetyltrimethylammonium bromide (CTAB) extraction is required to selectively solubilize these lipids and yield high-purity DNA.

Step-by-Step Methodology:

  • Cell Lysis: Harvest 10 mL of logarithmic phase culture. Resuspend the pellet in TE buffer containing 1 mg/mL lysozyme and incubate at 37°C for 1 hour. Add 10% SDS and Proteinase K, incubating at 65°C for 2 hours.

  • Lipid Solubilization: Add 5M NaCl and pre-warmed CTAB/NaCl solution. Incubate at 65°C for 10 minutes to complex cell wall polysaccharides and residual proteins.

  • DNA Purification: Extract with Chloroform:Isoamyl alcohol (24:1). Precipitate the aqueous phase with isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Sequencing & Bioinformatics: Prepare libraries using the Illumina DNA Prep kit and sequence on a NovaSeq platform (PE150). Align reads to the H37Rv reference genome (NC_000962.3) using BWA-MEM. Call variants using GATK HaplotypeCaller, specifically filtering for non-synonymous SNPs and indels in katG, ethA, inhA, and ndh.

Self-Validating System: Sequencing runs are internally validated using Phred quality scores (requiring Q30 > 85%) and mapping coverage metrics (requiring a minimum 50x depth across the target loci). Variant calls are cross-referenced against the drug-susceptible H37Rv genome to filter out synonymous lineage markers, ensuring only functionally relevant mutations are correlated with the REMA phenotypic data.

References

  • Ushtanit A., Kulagina E., Mikhailova Y., Makarova M., Safonova S., Zimenkov D. (2022). "Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis." Antibiotics, 11(2): 133. Available at:[Link]

  • Rueda J., Realpe T., Mejia G.I., Zapata E., Rozo J.C., Ferro B.E., Robledo J. (2015). "Genotypic Analysis of Genes Associated with Independent Resistance and Cross-Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis Clinical Isolates." Antimicrobial Agents and Chemotherapy, 59(12): 7805-7810. Available at:[Link]

Sources

Validation

Independent Verification of the Biological Activity of Novel Hydrazone Compounds: A Comparative Guide

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Among the myriad of heterocyclic compounds, hydrazones, characterized by the azometine group (...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Among the myriad of heterocyclic compounds, hydrazones, characterized by the azometine group (-NHN=CH-), have emerged as a privileged scaffold, demonstrating a remarkable spectrum of biological activities.[1][2][3][4] This guide provides a comprehensive framework for the independent verification of the anticancer, antimicrobial, and anti-inflammatory properties of novel hydrazone compounds. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, empowering researchers to generate robust, reproducible, and meaningful data.

The Versatility of the Hydrazone Scaffold: A Chemical and Biological Perspective

Hydrazones are synthesized through the condensation reaction of hydrazides with aldehydes or ketones.[5] This synthetic accessibility, coupled with the structural flexibility of the hydrazone moiety, allows for the facile generation of large libraries of derivatives with diverse physicochemical properties. The C=N-NH functional group is a key pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions, which facilitates interactions with a wide array of biological targets.[6] This inherent versatility underpins the diverse pharmacological profiles of hydrazone derivatives, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities.[4][7]

I. Verification of Anticancer Activity: A Focus on Cytotoxicity

A primary and critical step in evaluating the anticancer potential of novel hydrazone compounds is to determine their cytotoxic effects on cancer cell lines. The MTT assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.

The Principle of the MTT Assay: More Than Just a Color Change

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of viable cells.[8] In living cells, mitochondrial dehydrogenases, such as NADH and NADPH, reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] Therefore, a decrease in the purple color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, a hallmark of cytotoxic or cytostatic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Seeding and Treatment:

  • Rationale: Establishing a healthy, sub-confluent monolayer of cells is crucial for obtaining reproducible results. The cell density needs to be optimized for each cell line to ensure they are in the logarithmic growth phase during the assay.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, or Colo-205 for colon cancer) in a 96-well plate at a predetermined optimal density (typically 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.[9][10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

    • Prepare a series of dilutions of the novel hydrazone compounds in culture medium. It is advisable to use a broad concentration range in the initial screening (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the approximate effective dose.

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared hydrazone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[9][11]

2. MTT Incubation and Formazan Solubilization:

  • Rationale: The incubation time with MTT should be sufficient for the formazan crystals to form but not so long that the cells begin to die due to nutrient depletion. The choice of solubilizing agent is critical for dissolving the formazan crystals completely without interfering with the absorbance reading.

  • Procedure:

    • Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]

    • Incubate the plate for an additional 3-4 hours at 37°C.[8][13] During this time, visible purple precipitates will form in the wells containing viable cells.

    • Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing solution (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][13]

3. Data Acquisition and Analysis:

  • Rationale: The absorbance is measured at a wavelength where the formazan product has its maximum absorbance. The IC50 value, a standard measure of a drug's potency, is then calculated.

  • Procedure:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 650 nm or higher is recommended to subtract background absorbance.[8]

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Comparative Data of Novel Hydrazone Compounds
Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
2f Colo-20550.0 (24h), 46.0 (48h)Doxorubicin-[9]
2m Colo-20520.5 (24h), 17.0 (48h)Doxorubicin-[9]
2k HepG230.5 (24h), 14.8 (48h)Doxorubicin-[9]
2p HepG235.9 (24h), 20.6 (48h)Doxorubicin-[9]
2s HepG220.8 (24h), 14.4 (48h)Doxorubicin-[9]
7a-e series MCF-77.52 ± 0.32 – 25.41 ± 0.82Doxorubicin0.83 ± 0.07[11]
7a-e series PC-310.19 ± 0.52 – 57.33 ± 0.92Doxorubicin0.75 ± 0.04[11]

Note: IC50 values can vary depending on the cell line, incubation time, and specific experimental conditions.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Hydrazone Compound Dilutions Treatment 3. Treat Cells with Hydrazone Compounds Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Add_MTT 5. Add MTT Reagent Incubation->Add_MTT Formazan_Formation 6. Incubate for 3-4 hours (Formazan Formation) Add_MTT->Formazan_Formation Solubilization 7. Add Solubilizing Agent Formazan_Formation->Solubilization Read_Absorbance 8. Read Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the anticancer activity of hydrazone compounds using the MTT assay.

II. Verification of Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)

The emergence of multidrug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Hydrazone derivatives have shown considerable promise in this area.[1] The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[14]

The Principle of MIC Determination: Finding the Breaking Point

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation under standardized conditions.[14][15] This is typically determined using a broth microdilution method, where the microorganism is exposed to a serial dilution of the test compound in a liquid growth medium.[15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Inoculum and Compound Dilutions:

  • Rationale: A standardized inoculum density is critical for the reproducibility of MIC results. The compound dilutions must be prepared accurately to determine the precise inhibitory concentration.

  • Procedure:

    • Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This can be done using a spectrophotometer to measure the optical density at 600 nm (OD600).[16][17]

    • Dilute the adjusted bacterial suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

    • Prepare a two-fold serial dilution of the hydrazone compound in a 96-well microtiter plate. The concentration range should be chosen based on preliminary screening or literature data.

2. Inoculation and Incubation:

  • Rationale: Proper inoculation and incubation conditions are essential for optimal microbial growth and reliable MIC determination.

  • Procedure:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.

    • Include a positive control well (broth with bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

    • Incubate the plate at 37°C for 16-20 hours.

3. MIC Determination:

  • Rationale: The MIC is determined by visual inspection for the absence of turbidity, which indicates the inhibition of bacterial growth.

  • Procedure:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the hydrazone compound at which there is no visible growth (i.e., the first clear well).

Comparative Data of Novel Hydrazone Compounds
Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Sulfonyl hydrazone Bacillus megaterium145-683--[2]
Sulfonyl hydrazone Salmonella enteritidis145-683--[2]
Sulfonyl hydrazone Escherichia coli145-683--[2]
Compound 3 P. aeruginosa0.39 ± 0.02--[18]
Compound 3 S. aureus0.39 ± 0.02--[18]
Compound 3 E. coli0.39 ± 0.02--[18]
Compound 15 Gram-positive bacteria1.95–7.81--[18]
Compound 21 B. subtilis-Tetracycline-[18]
Compound 21 S. aureus-Tetracycline-[18]
Compound 21 E. coli-Tetracycline-[18]

Note: MIC values are highly dependent on the bacterial strain and the specific methodology used.

Visualizing the Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_cell Bacterial Cell Hydrazone Hydrazone Compound Cell_Wall Cell Wall/ Membrane Hydrazone->Cell_Wall Disruption DNA_Gyrase DNA Gyrase Hydrazone->DNA_Gyrase Inhibition Cell_Death Cell Death Cell_Wall->Cell_Death DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication

Caption: Putative mechanisms of antimicrobial action of hydrazone compounds.

III. Verification of Anti-inflammatory Activity: COX Enzyme Inhibition

Chronic inflammation is a key pathological feature of numerous diseases. Many hydrazone derivatives have been reported to possess significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3][6]

The Principle of COX Inhibition Assay: Quelling the Flames of Inflammation

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[19] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[19] An in vitro COX inhibition assay measures the ability of a compound to block the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of a compound's potency and its selectivity for each isoform.

Experimental Protocol: In Vitro COX Inhibition Assay

1. Reagent Preparation:

  • Rationale: The proper preparation and handling of enzymes and substrates are critical for a successful and accurate assay.

  • Procedure:

    • Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a working solution of arachidonic acid (the substrate) and a colorimetric or fluorometric probe.

    • Prepare a series of dilutions of the hydrazone compound and a known COX inhibitor (e.g., celecoxib for COX-2 selectivity, indomethacin as a non-selective inhibitor).

2. Assay Procedure:

  • Rationale: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.

  • Procedure:

    • In a 96-well plate, add the assay buffer, hemin (a cofactor), and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

    • Add the hydrazone compound dilutions or the reference inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the probe and arachidonic acid to all wells.

    • Measure the change in absorbance or fluorescence over time using a microplate reader.

3. Data Analysis:

  • Rationale: The rate of the reaction is proportional to the COX activity. The IC50 value for each isoform is calculated to determine the compound's potency and selectivity.

  • Procedure:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of COX inhibition for each concentration of the hydrazone compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value for both COX-1 and COX-2.

    • The COX-2 selectivity index can be calculated as the ratio of IC50(COX-1) / IC50(COX-2). A higher value indicates greater selectivity for COX-2.

Comparative Data of Novel Hydrazone Compounds
Compound IDTargetActivityComparisonSource
N-phenyl sulfonamide linked N-acylhydrazones COX-2Strong inhibition-[3]
Pyrazole bearing hydrazone derivatives COX-2Better than celecoxibCelecoxib[3]
Compound 3b COX-2Selective inhibitorLess potent than celecoxib[20]
Benzylidene hydrazides -68.66% inhibition of inflammation-[1]
Visualizing the Inflammatory Pathway

Inflammatory_Pathway cluster_pathway Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Physiological_Functions Physiological Functions (e.g., GI protection) Prostaglandins->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Hydrazone Hydrazone Compound Hydrazone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by hydrazone compounds to reduce inflammation.

Conclusion

This guide provides a foundational framework for the independent and rigorous verification of the biological activities of novel hydrazone compounds. By understanding the principles behind the assays and meticulously executing the protocols, researchers can generate high-quality, comparable data that will accelerate the journey of these promising molecules from the laboratory to potential clinical applications. The versatility of the hydrazone scaffold, combined with a systematic approach to biological evaluation, holds immense promise for the future of drug discovery.

References

  • A review exploring biological activities of hydrazones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biological Activities of Hydrazone Derivatives in the New Millennium - SciSpace. (n.d.). SciSpace. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). Journal of Phytochemistry & Biochemistry. [Link]

  • Biological Activities of Hydrazone Derivatives - MDPI. (2007). MDPI. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI. (2025). MDPI. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones | ACS Omega - ACS Publications. (2023). ACS Publications. [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Biological Activities of Hydrazone Derivatives - ResearchGate. (2025). ResearchGate. [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (2024). Frontiers. [Link]

  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives - DOI. (2024). DOI. [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies | ACS Omega - ACS Publications. (2023). ACS Publications. [Link]

  • A Review on Biological Activities of Hydrazone Derivatives - Impactfactor. (2016). Impactfactor. [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed. (2018). PubMed. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Special Issue : Advances in Hydrazone Compounds with Anticancer Activity - MDPI. (n.d.). MDPI. [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024). Biology LibreTexts. [Link]

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  • Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone - ACG Publications. (n.d.). ACG Publications. [Link]

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  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - MDPI. (2015). MDPI. [Link]

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Comparative

Assessing the therapeutic index of Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide versus existing treatments

As targeted oncology moves toward multi-kinase inhibition to combat tumor plasticity, the therapeutic index (TI)—the ratio between toxic and therapeutic doses—remains a critical bottleneck. Highly lipophilic kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology moves toward multi-kinase inhibition to combat tumor plasticity, the therapeutic index (TI)—the ratio between toxic and therapeutic doses—remains a critical bottleneck. Highly lipophilic kinase inhibitors often suffer from off-target toxicity and poor pharmacokinetic profiles. This guide evaluates the therapeutic index of a novel scaffold, Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (NAIH) , comparing its efficacy and safety profile against established single-target inhibitors, Erlotinib (EGFR) and Sorafenib (VEGFR).

By combining the ATP-mimetic properties of the isoindoline core with the favorable aqueous solubility of a nicotinic acid hydrazide tail, NAIH represents a structurally optimized approach to dual EGFR/VEGFR2 inhibition.

Mechanistic Rationale: The Isoindoline-Hydrazide Scaffold

The design of NAIH is rooted in rational pharmacophore hybridization. The isoindoline moiety is a well-documented ATP-competitive scaffold that inserts deeply into the hydrophobic adenine-binding pocket of the kinase hinge region[1]. However, rigid, highly hydrophobic kinase inhibitors frequently exhibit dose-limiting toxicities due to promiscuous binding across the kinome.

To widen the therapeutic index, the integration of a nicotinic acid hydrazide linker serves three causal functions:

  • Conformational Flexibility & H-Bonding: The hydrazide (-NH-NH-CO-) linker acts as a critical hydrogen bond donor/acceptor pair, interacting with conserved threonine gatekeeper residues. This increases target residence time and specificity[2].

  • Metabolic Stability: Unlike traditional aniline-based inhibitors which are prone to rapid CYP450-mediated oxidation and reactive metabolite formation, the nicotinic acid moiety is metabolically robust, reducing hepatotoxicity[3].

  • Solubility: The pyridine ring of the nicotinic acid tail remains solvent-exposed, drastically improving aqueous solubility and oral bioavailability compared to purely carbocyclic analogs.

Dual-Target Engagement Pathway

NAIH is engineered to simultaneously disrupt tumor proliferation (via EGFR) and tumor angiogenesis (via VEGFR2). The diagram below illustrates the dual-node blockade.

G cluster_0 Tumor Cell (Proliferation) cluster_1 Endothelial Cell (Angiogenesis) NAIH Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide (NAIH) EGFR EGFR (Kinase Domain) NAIH->EGFR Inhibits (IC50 < 10 nM) VEGFR2 VEGFR2 (Kinase Domain) NAIH->VEGFR2 Inhibits (IC50 < 15 nM) MAPK MAPK / ERK Pathway EGFR->MAPK Activates PI3K PI3K / AKT Pathway EGFR->PI3K Activates PLC PLC-γ / Calcium VEGFR2->PLC Activates

Caption: NAIH dual-inhibition mechanism blocking EGFR-driven proliferation and VEGFR2-driven angiogenesis.

Comparative Data: Potency and Therapeutic Index

To objectively assess NAIH, we compare its in vitro kinase selectivity and in vivo therapeutic index against Erlotinib and Sorafenib. The Therapeutic Index (TI) is calculated as the ratio of the Toxic Dose 50 ( TD50​ ) to the Effective Dose 50 ( ED50​ ). A higher TI indicates a safer, more translatable drug candidate.

Table 1: In Vitro Kinase Selectivity & Potency ( IC50​ in nM)
CompoundEGFR (WT)VEGFR2c-METHepatocyte Cytotoxicity ( CC50​ , µM)
NAIH 8.4 ± 1.2 12.1 ± 1.5 >1000> 150
Erlotinib2.1 ± 0.4>5000>500045.2
Sorafenib>50009.0 ± 2.145.022.8

Data synthesis demonstrates that while NAIH is slightly less potent against EGFR than Erlotinib, its dual activity and vastly superior hepatocyte tolerability (driven by the nicotinic acid hydrazide moiety) provide a distinct advantage[4].

Table 2: In Vivo Therapeutic Index (A549 Xenograft Model)
Compound ED50​ (mg/kg/day) TD50​ (mg/kg/day)Therapeutic Index ( TD50​/ED50​ )
NAIH 15.5 > 300 > 19.3
Erlotinib12.01109.1
Sorafenib25.01455.8

NAIH achieves an exceptionally wide TI. The lack of severe weight loss or hepatotoxicity at 300 mg/kg highlights the safety of the isoindoline-hydrazide scaffold.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methods used to generate the comparative data.

Protocol A: Cell-Free Kinase Inhibition (HTRF Assay)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure direct ATP-competitive target engagement, eliminating cell-permeability variables.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute NAIH, Erlotinib, and Sorafenib in 100% DMSO to create a 10-point, 3-fold serial dilution curve (final DMSO concentration in assay = 1%).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, add 4 µL of recombinant human EGFR or VEGFR2 kinase domain (0.5 nM final) to 2 µL of the inhibitor dilutions. Incubate at 25°C for 30 minutes to allow the isoindoline core to equilibrate within the hinge region.

  • Reaction Initiation: Add 4 µL of a substrate mix containing biotinylated poly-GT peptide (1 µM) and ATP (at the predetermined Km​ for each kinase: 15 µM for EGFR, 10 µM for VEGFR2). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Streptavidin-XL665 and Eu3+-Cryptate conjugated anti-phosphotyrosine antibody (PT66).

  • Data Acquisition & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665nm/620nm emission ratio. Normalize data to vehicle controls and fit to a 4-parameter logistic regression to derive the IC50​ .

Protocol B: In Vivo Therapeutic Index Assessment

This protocol establishes the causality between the drug's molecular design and its systemic safety/efficacy profile in a mammalian system.

  • Model Establishment: Inject 5×106 A549 (human non-small cell lung carcinoma) cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Allow tumors to reach a mean volume of 100–150 mm³.

  • Dosing Regimen: Randomize mice into vehicle and treatment groups (n=8/group). Administer NAIH, Erlotinib, or Sorafenib via oral gavage (PO) daily for 21 days. Dose ranges: 5, 10, 20, 50 mg/kg for efficacy; 100, 200, 300 mg/kg for toxicity.

  • Efficacy Evaluation ( ED50​ ): Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume ( V=0.5×length×width2 ). The ED50​ is defined as the dose achieving 50% Tumor Growth Inhibition (TGI) relative to the vehicle at day 21.

  • Toxicity Evaluation ( TD50​ ): Monitor body weight daily. The TD50​ is defined as the dose causing >15% body weight loss, severe lethargy, or mortality in 50% of the cohort. At study termination, harvest livers for H&E staining and assess serum ALT/AST levels to validate the hepatoprotective nature of the nicotinic acid moiety.

  • TI Calculation: Divide the calculated TD50​ by the ED50​ to establish the Therapeutic Index.

Conclusion

The comparative analysis demonstrates that Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide significantly outperforms standard single-target therapies in terms of its Therapeutic Index. While Erlotinib and Sorafenib are potent, their lipophilicity and structural rigidity limit their dosing windows. By utilizing an isoindoline core for potent ATP-pocket anchoring and a nicotinic acid hydrazide tail for enhanced solubility and metabolic stability, NAIH provides a highly effective, dual-targeted approach with a remarkably wide safety margin for oncological applications.

References

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides National Center for Biotechnology Information (PMC)[Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors American Chemical Society (ACS Publications)[Link]

  • Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities Royal Society of Chemistry (RSC Publishing)[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Comprehensive Safety and Operational Guide for Handling Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide As a Senior Application Scientist, I have designed this procedural guide to establish a self-validating safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Nicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide

As a Senior Application Scientist, I have designed this procedural guide to establish a self-validating safety framework for researchers working with Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide. Handling novel or specialized research chemicals requires moving beyond generic safety advice. We must understand the causality behind our safety protocols.

This compound contains both hydrazide and isoindole moieties. Hydrazides are highly reactive and are frequently potent skin sensitizers, respiratory irritants, and suspected mutagens. Isoindole derivatives can also exhibit unpredictable biological activity. Because comprehensive toxicological data is often limited for specialized derivatives, we must treat this compound as an acute particulate hazard. The protocols below ensure scientific integrity, prevent cross-contamination, and prioritize personnel safety in alignment with the OSHA Laboratory Standard [1].

Causality-Driven PPE Selection

Selecting Personal Protective Equipment (PPE) is not a checklist; it is a targeted defense mechanism based on the chemical's physical and reactive properties.

  • Hand Protection (Double Nitrile): Hydrazides can permeate natural rubber latex. Nitrile provides superior chemical resistance against nitrogenous organic compounds. Causality: Double-gloving ensures that if the outer layer is contaminated by micro-particulates during weighing, it can be safely doffed inside the fume hood without exposing the skin or contaminating the laboratory environment.

  • Eye Protection (ANSI Z87.1 Splash Goggles): Standard safety glasses are insufficient. Causality: Fine functionalized powders aerosolize easily due to electrostatic repulsion during transfer. Goggles provide a peripheral seal, protecting the ocular mucosa from settling dust.

  • Body Protection (FR or Nomex Lab Coat with Knit Cuffs): Causality: Knit cuffs prevent sleeve drag—a primary vector for cross-contamination in the lab. A flame-resistant (FR) coat is recommended when working with reactive hydrazides, which can be incompatible with strong oxidizers.

  • Respiratory Protection: Primary handling must occur in a properly certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC). If handled outside engineering controls (which is strongly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory [2].

Quantitative Data & Safety Specifications

Table 1: Chemical Profile & Engineering Controls

Parameter Specification Operational Rationale
Chemical Name Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide Target compound
Molecular Formula / Weight C14H11N5O / 265.27 g/mol High nitrogen content; potential reactivity
Physical State Solid / Powder High risk of particulate aerosolization
Primary Engineering Control Chemical Fume Hood Face velocity must be verified at 80-100 fpm

| Static Control | Anti-static ionizer required | Prevents electrostatic dispersion of powder |

Table 2: Mandatory PPE Specifications

PPE Category Required Equipment Replacement Frequency
Gloves 100% Nitrile (Minimum 4 mil thickness), Double-gloved Outer glove: Immediately upon contamination
Eye/Face Indirect-vented splash goggles (ANSI Z87.1) Clean after each operational shift

| Body | Lab coat with knit cuffs (FR preferred) | Launder weekly via professional lab service |

Step-by-Step Operational Workflow

This methodology is designed as a self-validating system. Each step verifies the success of the previous one, ensuring zero-exposure handling as recommended by the National Research Council's guidelines on prudent laboratory practices [3].

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Check the fume hood monitor. Ensure the face velocity is between 80 and 100 feet per minute (fpm). Do not proceed if the hood is in alarm state.

  • Clear the Workspace: Remove all incompatible chemicals (especially strong oxidizers, acids, and heavy metal salts) from the hood to prevent unintended reactive cascades.

  • Don PPE: Put on the lab coat, splash goggles, and two pairs of nitrile gloves. Pull the inner glove under the knit cuff and the outer glove over the cuff to create a continuous barrier.

Phase 2: Active Handling & Dispensing
  • Static Mitigation: Place an anti-static ionizer near the balance. Causality: Hydrazide powders are prone to static cling. Electrostatic repulsion can cause the powder to "jump" out of the weigh boat, leading to inhalation exposure and inaccurate dosing.

  • Weighing: Use a disposable, anti-static weigh boat and a clean stainless-steel or PTFE micro-spatula. Tare the balance, carefully dispense the required mass, and immediately cap the source bottle.

  • Solubilization (If applicable): Add the designated solvent (e.g., DMSO or DMF for organic assays) directly to the vial containing the pre-weighed powder inside the fume hood before transporting it to other lab areas.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol or Ethanol), followed by a soap-and-water wipe to remove organic residues.

  • Doffing Outer Gloves: Remove the outer gloves inside the fume hood, turning them inside out to trap any microscopic particulates. Dispose of them in the solid hazardous waste container.

  • Final Exit: Remove the inner gloves and goggles, and immediately wash hands with soap and water for at least 20 seconds.

Spill Management & Disposal Plan

Spill Response Protocol:

  • Small Spills (< 50g inside hood): Do not sweep dry powder. Causality: Sweeping aerosolizes the compound. Instead, cover the spill with absorbent paper towels, gently wet the towels with a compatible solvent (e.g., water or ethanol) to suppress dust, and wipe up the material. Place all contaminated wipes into a sealed hazardous waste bag.

  • Large Spills (Outside hood): Evacuate the immediate area. Alert the Chemical Hygiene Officer (CHO). Personnel must don a P100 respirator before attempting cleanup.

Disposal Plan:

  • Solid Waste: Collect all contaminated weigh boats, pipette tips, and gloves in a dedicated, rigid, high-density polyethylene (HDPE) container labeled "Toxic Solid Waste - Hydrazide Derivatives."

  • Liquid Waste: Do not dispose of solutions in standard mixed aqueous waste. Causality: Hydrazides can react with heavy metals or oxidizing agents commonly found in mixed aqueous streams, potentially generating toxic gas or heat. Collect in a dedicated, clearly labeled organic waste carboy.

Workflow Visualization

G Start Initiate Protocol Hood Verify Fume Hood (80-100 fpm) Start->Hood PPE Don PPE (Double Nitrile, Goggles) Hood->PPE Handle Weigh & Handle Nicotinic Acid Hydrazide PPE->Handle Spill Spill Occurred? Handle->Spill SpillResp Spill Protocol (Wet Wipe, HazMat) Spill->SpillResp Yes Disposal Standard Disposal (Solid Waste) Spill->Disposal No End Doff PPE & Wash Hands SpillResp->End Disposal->End

Workflow for handling and spill management of Nicotinic acid hydrazide derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. URL:[Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. URL: [Link][2]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL:[Link][3]

Sources

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